Product packaging for 4-Bromo-5-methyl-1H-imidazole(Cat. No.:CAS No. 15813-08-8)

4-Bromo-5-methyl-1H-imidazole

Cat. No.: B100736
CAS No.: 15813-08-8
M. Wt: 161 g/mol
InChI Key: APWKDMLCPWYWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-methyl-1H-imidazole is a versatile brominated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its use as a key precursor for the synthesis of complex molecular hybrids and conjugates, particularly in the development of novel antimicrobial agents . The imidazole ring is a privileged scaffold in pharmacology, and its substitution with bromine at the 4-position makes it a valuable handle for further structural elaboration via cross-coupling reactions . Researchers utilize this compound to create new chemical entities aimed at overcoming antibiotic resistance, especially against challenging Gram-negative and Gram-positive pathogens . Furthermore, imidazole-based structures are investigated for a wide spectrum of other biological activities, including antifungal , antiviral , and anticancer properties, making this reagent a fundamental building block in exploratory therapeutic research . Its application extends into materials science and computational chemistry, where it is used in the design and study of compounds with specific electronic characteristics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2 B100736 4-Bromo-5-methyl-1H-imidazole CAS No. 15813-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKDMLCPWYWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344177
Record name 4-Bromo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-08-8
Record name 4-Bromo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-5-methyl-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-5-methyl-1H-imidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS number 15813-08-8, is a solid at room temperature. Its fundamental properties are summarized in the table below. While specific experimental data for this isomer is limited, the provided information is based on available data for closely related imidazole derivatives and computational predictions.

PropertyValueSource
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
CAS Number 15813-08-8
Appearance Solid
Melting Point Data not available for this specific isomer. Isomers such as 5-Bromo-1-methyl-1H-imidazole melt at 40-44 °C, while 4-Bromo-2-methyl-1H-imidazole has a melting point of 164-165 °C.[1]
Boiling Point Data not available.
Solubility Soluble in DMSO (100 mg/mL with sonication).[2] General solubility in other common organic solvents is not extensively documented.[2]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for imidazole functionalization. A common strategy involves the direct bromination of a corresponding methyl-imidazole precursor.

Experimental Protocol: Synthesis via Bromination

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as acetonitrile in a reaction vessel.

  • Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

G Start Start with 4-Methyl-1H-imidazole Dissolve Dissolve in Acetonitrile Start->Dissolve Add_NBS Add N-Bromosuccinimide Dissolve->Add_NBS Monitor Monitor Reaction (TLC/LC-MS) Add_NBS->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify End Obtain Pure This compound Purify->End

Caption: General workflow for the synthesis of this compound.

Reactivity and Suzuki-Miyaura Coupling

The bromine atom on the imidazole ring of this compound serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates the coupling of a bromo-imidazole with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired arylated imidazole.

Suzuki-Miyaura Coupling Pathway:

G Reactants This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product 4-Aryl-5-methyl-1H-imidazole Reaction->Product

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Spectral Data

  • ¹H NMR: The spectrum would be expected to show a singlet for the C2-H proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the bromo and methyl substituents.

  • ¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine atom would be significantly downfield.

Potential Biological and Medicinal Applications

The imidazole scaffold is a prominent feature in numerous biologically active molecules, and its halogenated derivatives are of particular interest in drug discovery.[3] While specific studies on this compound are limited, the broader class of bromo-imidazoles has shown potential in several therapeutic areas.

  • Antimicrobial Agents: Brominated imidazole derivatives have been investigated for their antibacterial and antifungal properties.[3] The bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.

  • Anticancer Agents: The imidazole ring is a key component of several approved anticancer drugs.[4] Bromo-imidazoles serve as crucial intermediates in the synthesis of novel compounds screened for their cytotoxic activity against various cancer cell lines.[5][6]

  • Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites, and substituted imidazoles are explored as inhibitors for various enzymes implicated in disease.

The reactivity of the bromo-substituent allows for the facile generation of diverse libraries of compounds for high-throughput screening, making this compound a valuable starting material for drug discovery programs.

Signaling Pathway Involvement (Hypothetical):

G cluster_0 Drug Discovery Workflow cluster_1 Potential Target Pathways A This compound B Chemical Modification (e.g., Suzuki Coupling) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G P1 Kinase Signaling G->P1 P2 Microbial Biosynthesis G->P2 P3 Apoptosis Pathways G->P3

References

4-Bromo-5-methyl-1H-imidazole synthesis from 4(5)-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-5-methyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the challenges of direct selective monobromination of the imidazole ring, which often yields a mixture of regioisomers and polybrominated products, a two-step approach is presented. This strategy involves the initial exhaustive bromination of the starting material, 4(5)-methyl-1H-imidazole, to form a 2,4,5-tribromo-intermediate, followed by a regioselective debromination to yield the desired this compound.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route.

StepReactionReagents & SolventsTemperature (°C)Reaction Time (h)Yield (%)
1Tribromination4(5)-methyl-1H-imidazole, N-Bromosuccinimide (NBS), AcetonitrileRoom Temperature12~90 (estimated)
2Selective Debromination2,4,5-Tribromo-5-methyl-1H-imidazole, Sodium Sulfite, Water/Ethanol100 (Reflux)6~85 (estimated)

Proposed Synthetic Pathway

The proposed synthesis of this compound from 4(5)-methyl-1H-imidazole is a two-step process as illustrated below.

Synthesis_Pathway Proposed Synthesis of this compound Start 4(5)-methyl-1H-imidazole Intermediate 2,4,5-Tribromo-5-methyl-1H-imidazole Start->Intermediate 1. NBS (3.0 eq) Acetonitrile, RT, 12h Product This compound Intermediate->Product 2. Na2SO3 H2O/EtOH, Reflux, 6h

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2,4,5-Tribromo-5-methyl-1H-imidazole

This procedure is adapted from the known exhaustive bromination of imidazole derivatives.[1]

Materials:

  • 4(5)-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4(5)-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add N-Bromosuccinimide (3.0 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is then taken to the next step without further purification.

Step 2: Synthesis of this compound

This selective debromination procedure is based on methods used for the synthesis of other brominated imidazoles.[2]

Materials:

  • Crude 2,4,5-Tribromo-5-methyl-1H-imidazole

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Water

  • Reflux condenser

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To the crude 2,4,5-Tribromo-5-methyl-1H-imidazole from the previous step, add a solution of sodium sulfite (5.0 eq) in a 1:1 mixture of water and ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) for 6 hours.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Logical Workflow for Synthesis and Characterization

The overall workflow from starting material to the characterized final product is outlined in the following diagram.

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: 4(5)-methyl-1H-imidazole Bromination Tribromination with NBS Start->Bromination Debromination Selective Debromination with Na2SO3 Bromination->Debromination Workup Aqueous Workup & Extraction Debromination->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Final Product: This compound Chromatography->FinalProduct NMR 1H & 13C NMR Spectroscopy MS Mass Spectrometry FinalProduct->NMR FinalProduct->MS

Caption: Workflow from synthesis to characterization of the final product.

Spectroscopic Data

The following table presents the expected spectroscopic data for the final product, this compound, based on analysis of similar compounds.[3][4]

Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.5 (br s, 1H, NH), 7.6 (s, 1H, C2-H), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 135 (C2), 120 (C5), 115 (C4), 10 (CH₃)
Mass Spectrometry (EI) m/z: 160/162 ([M]⁺, bromine isotopes)

It is important to note that the direct bromination of 4(5)-methyl-1H-imidazole is challenging due to the activating nature of the methyl group and the inherent reactivity of the imidazole ring, which can lead to a lack of regioselectivity. The proposed two-step synthesis offers a more controlled approach to obtaining the desired this compound. The reaction conditions, particularly for the selective debromination step, may require further optimization to maximize the yield of the target compound.

References

Spectroscopic Analysis of 4-Bromo-5-methyl-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-5-methyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public spectroscopic data for this compound, this guide also includes data for the closely related isomers, 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole, to serve as a valuable reference.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
4-Bromo-1-methyl-1H-imidazole ---Data not available
5-Bromo-1-methyl-1H-imidazole [1]---Data not available

No specific ¹H NMR data for the isomers was found in the search results.

Table 2: ¹³C NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

CompoundSolventChemical Shift (δ) ppm
4-Bromo-1-methyl-1H-imidazole -Data not available
5-Bromo-1-methyl-1H-imidazole -Data not available

No specific ¹³C NMR data for the isomers was found in the search results.

Table 3: IR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

CompoundTechniqueKey Absorption Bands (cm⁻¹)
4-Bromo-1-methyl-1H-imidazole -Data not available
5-Bromo-1-methyl-1H-imidazole -Data not available

No specific IR data for the isomers was found in the search results.

Table 4: Mass Spectrometry Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

CompoundIonization Method[M]+Key Fragments (m/z)
4-Bromo-1-methyl-1H-imidazole --Data not available
5-Bromo-1-methyl-1H-imidazole --Data not available

No specific MS data for the isomers was found in the search results.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available. However, the following general procedures are representative of the methodologies typically employed for the analysis of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[3][4] A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.[3][4]

2.2 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[5] Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.

  • KBr Pellet Method: For this transmission method, a few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6][7] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.[6][7]

2.3 Mass Spectrometry (MS)

  • Electron Ionization (EI): EI is a common "hard" ionization technique for volatile and thermally stable compounds.[8][9][10] The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[8][10] This causes ionization and extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that is useful for structural elucidation.[8][9][10]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Prep Prepare Solid Sample (ATR or KBr Pellet) Sample->Solid_Prep MS Mass Spectrometry (e.g., EI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Prep->IR Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

References

Tautomerism in 4(5)-Bromo-5(4)-methyl-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the prototropic tautomerism in 4(5)-Bromo-5(4)-methyl-imidazole. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development, as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic stabilities. This document delineates the structural characteristics of the two tautomers of 4(5)-Bromo-5(4)-methyl-imidazole, namely 4-Bromo-5-methyl-1H-imidazole and 5-Bromo-4-methyl-1H-imidazole. It presents a summary of predicted spectroscopic data, detailed experimental protocols for tautomer characterization, and a robust computational methodology for investigating the tautomeric equilibrium. The insights provided herein are intended to equip researchers with the fundamental knowledge and practical tools to understand and manipulate the tautomeric behavior of this and related imidazole scaffolds in medicinal chemistry.

Introduction to Tautomerism in Imidazoles

The imidazole ring is a ubiquitous heterocyclic motif found in numerous biologically active compounds, including the essential amino acid histidine. A key feature of asymmetrically substituted imidazoles is their existence as a mixture of tautomers in equilibrium. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[1] For 4(5)-Bromo-5(4)-methyl-imidazole, this equilibrium exists between the this compound and 5-Bromo-4-methyl-1H-imidazole forms.

The position of this equilibrium can be influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and pH.[2] Understanding the predominant tautomeric form under physiological conditions is paramount for drug development, as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affect its interaction with biological targets.

The Tautomeric Forms of 4(5)-Bromo-5(4)-methyl-imidazole

The two tautomeric forms of the title compound are depicted below. The equilibrium between these two forms is a dynamic process, and the relative populations of each tautomer can vary.

Caption: Tautomeric equilibrium of 4(5)-Bromo-5(4)-methyl-imidazole.

Predicted Spectroscopic and Physicochemical Data

Direct experimental data for the individual tautomers of 4(5)-Bromo-5(4)-methyl-imidazole is scarce in the literature. However, by analyzing data from structurally related compounds, we can predict the characteristic spectroscopic signatures for each tautomer. These predictions are invaluable for identifying the predominant tautomer in experimental settings.

Table 1: Predicted Spectroscopic Data for the Tautomers of 4(5)-Bromo-5(4)-methyl-imidazole

PropertyThis compound5-Bromo-4-methyl-1H-imidazoleData Source (Analogues)
¹H NMR (ppm in DMSO-d₆)
H2~7.8-8.0~7.6-7.8[3][4]
NH~12.5-13.5~12.5-13.5[4]
CH₃~2.2-2.4~2.1-2.3[5]
¹³C NMR (ppm in DMSO-d₆)
C2~135-137~138-140[2]
C4~115-117 (C-Br)~120-122 (C-CH₃)[2]
C5~125-127 (C-CH₃)~105-107 (C-Br)[2]
CH₃~10-12~9-11[5]
IR Spectroscopy (cm⁻¹)
N-H stretch~3100-3200 (broad)~3100-3200 (broad)
C=N stretch~1600-1650~1600-1650
C-Br stretch~550-650~550-650

Table 2: Predicted Physicochemical Properties

PropertyThis compound5-Bromo-4-methyl-1H-imidazoleRationale
Relative Stability Likely more stableLikely less stableComputational studies on substituted imidazoles suggest that electron-donating groups (like methyl) at C5 and electron-withdrawing groups (like bromo) at C4 can be stabilizing.[6]
Calculated Dipole Moment LowerHigherThe vector sum of bond dipoles is expected to be smaller in the 4-bromo-5-methyl tautomer.
pKa LowerHigherThe electron-withdrawing bromine atom at the 4-position is expected to increase the acidity of the N-H proton more effectively.

Experimental Protocols for Tautomer Analysis

The following protocols provide detailed methodologies for the experimental characterization of the tautomeric equilibrium of 4(5)-Bromo-5(4)-methyl-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study tautomerism, as the chemical shifts of the nuclei are sensitive to their electronic environment.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of 4(5)-Bromo-5(4)-methyl-imidazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture to study solvent effects).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with variable temperature capabilities.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Identify the signals corresponding to the C2-H, N-H, and methyl protons. The presence of two sets of signals for these protons would indicate the presence of both tautomers in slow exchange on the NMR timescale.

    • Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

    • Perform variable temperature NMR studies (e.g., from -20 °C to 100 °C) to observe any changes in the equilibrium and to potentially coalesce the signals of the two tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the signals for the C2, C4, C5, and methyl carbons for each tautomer based on the predicted chemical shifts in Table 1. The chemical shifts of C4 and C5 are expected to be significantly different between the two tautomers due to the different substituents.[7]

  • 2D NMR Spectroscopy:

    • Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign the proton and carbon signals for each tautomer.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B 1H NMR Acquisition (Determine tautomer ratio) A->B C 13C NMR Acquisition (Identify carbon signals) A->C D 2D NMR (HSQC, HMBC) (Confirm assignments) B->D E Variable Temperature NMR (Study equilibrium dynamics) B->E C->D F Data Analysis (Calculate K_T and thermodynamic parameters) D->F E->F

Caption: Experimental workflow for NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecule, which differ between tautomers.

Protocol:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands, particularly the N-H and C=N stretching vibrations, to identify the presence of the imidazole ring. While distinguishing between the two tautomers might be challenging due to overlapping bands, subtle shifts in these frequencies can be indicative of the predominant form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of 4(5)-Bromo-5(4)-methyl-imidazole from a suitable solvent or by sublimation.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Analysis: The refined structure will unambiguously show the position of the proton on one of the nitrogen atoms, thus identifying the tautomer present in the crystalline state.

Computational Modeling Protocol

Computational chemistry is a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Build the 3D structures of both this compound and 5-Bromo-4-methyl-1H-imidazole. Perform geometry optimizations in the gas phase using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).[6]

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

    • Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) with the desired solvent (e.g., water, DMSO). Perform geometry optimizations and frequency calculations within the solvation model.

  • Data Analysis:

    • Relative Energies: Compare the electronic energies of the two tautomers to determine their relative stability in the gas phase and in solution.

    • Gibbs Free Energy: Calculate the Gibbs free energy (G) for each tautomer. The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T).[8]

    • NMR Prediction: Use the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. Compare these predicted spectra with the experimental data to aid in the assignment of the tautomers.

Computational_Workflow cluster_workflow Computational Modeling Workflow A Build 3D Structures (Both Tautomers) B Gas Phase Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima, Get Thermo Data) B->C D Solvation Modeling (PCM) (Optimize in Solvent) B->D E Calculate ΔG and K_T C->E D->E F Predict NMR Spectra (GIAO) D->F G Compare with Experimental Data E->G F->G

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of 4(5)-Bromo-5(4)-methyl-imidazole is a crucial aspect of its chemical behavior with significant implications for its application in drug discovery and development. This technical guide has provided a comprehensive overview of the two tautomeric forms, including predicted spectroscopic and physicochemical properties. Detailed experimental and computational protocols have been outlined to enable researchers to thoroughly investigate the tautomeric equilibrium of this molecule. A deeper understanding and the ability to predict and control the tautomeric preference of imidazole-containing compounds will undoubtedly facilitate the rational design of more effective and safer therapeutic agents.

References

The Ascendancy of Substituted Bromoimidazoles: A Technical Guide to Their Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a fundamental scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. The introduction of a bromine substituent to this versatile heterocycle has proven to be a pivotal strategy in the development of potent and selective modulators of various biological targets. Substituted bromoimidazoles have emerged from the depths of marine natural products and the ingenuity of synthetic chemistry to become a significant class of compounds in modern drug discovery. Their journey, from initial discovery to their current standing as crucial building blocks for active pharmaceutical ingredients (APIs), is a testament to their unique chemical properties and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted bromoimidazoles, detailed experimental protocols for their synthesis and evaluation, and an exploration of their mechanisms of action, with a focus on their role as kinase inhibitors.

A Historical Voyage: The Discovery and Evolution of Bromoimidazoles

While the precise first synthesis of a simple bromo-substituted imidazole is not definitively documented in readily available literature, the story of these compounds is intrinsically linked to the broader history of imidazole chemistry and the exploration of natural products.

Early Developments in Imidazole Chemistry: The parent imidazole ring was first synthesized in 1858 by Heinrich Debus. The subsequent decades saw extensive exploration of its fundamental reactivity, including electrophilic substitution reactions. Bromination of the imidazole core was an early-studied reaction, providing the foundational chemistry for later, more targeted syntheses.

The Marine Connection: Nature's Bromoimidazoles: A significant turning point in the history of bromoimidazoles was the discovery of complex, biologically active molecules containing this moiety in marine organisms, particularly sponges of the order Axinellida. One of the most prominent examples is oroidin , first isolated from the sponge Agelas oroides in the early 1970s. This discovery unveiled a new realm of natural products with a unique dibromo-substituted 2-aminoimidazole core linked to a pyrrole carboxamide. The fascinating structures and potent biological activities of oroidin and its derivatives, such as the sceptrins and hymenidins, spurred intense interest in the synthesis and pharmacological investigation of bromoimidazole-containing compounds. These marine natural products exhibited a range of activities, including antimicrobial, antiviral, and anticancer effects, laying the groundwork for future drug discovery efforts.

Modern Era: Bromoimidazoles as Versatile Synthons: In contemporary drug discovery, simple substituted bromoimidazoles, such as 4-bromo-1H-imidazole, have become indispensable building blocks.[1] Their utility lies in their ability to serve as versatile intermediates for the construction of more complex molecular architectures through various cross-coupling reactions.[1] This has cemented their role in the synthesis of a multitude of APIs, including antifungal and antibacterial agents.[1]

Synthetic Methodologies: Crafting the Bromoimidazole Core

The synthesis of substituted bromoimidazoles can be broadly categorized into two main approaches: the direct bromination of a pre-formed imidazole ring and the construction of the imidazole ring from acyclic precursors already containing a bromine atom.

Direct Bromination of Imidazoles

This is a common and often straightforward method for introducing bromine onto the imidazole ring. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the substituents already present on the imidazole.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

This protocol describes a typical procedure for the synthesis of 4-bromo-1H-imidazole from imidazole.

  • Materials: Imidazole, Bromine, Chloroform, Sodium Sulfite.

  • Step 1: Tribromination of Imidazole. To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 ml), a solution of bromine (138 g, 1 mol) in chloroform (100 ml) is added dropwise at room temperature. The mixture is stirred for 1 hour. After the reaction, the solvent is removed under reduced pressure. The resulting residue is suspended in hot water, filtered, and dried under vacuum to yield 2,4,5-tribromo-1H-imidazole.

  • Step 2: Selective Debromination. The 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) is combined with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol) and refluxed for 8 hours. Upon cooling, the solid product precipitates and is collected by vacuum filtration to afford 4-bromo-1H-imidazole.

Ring Formation Strategies

Building the bromoimidazole ring from acyclic precursors allows for greater control over the final substitution pattern.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole

This method involves the condensation of an amidine with an α-haloketone.

  • Materials: Benzamidine hydrochloride monohydrate, Potassium bicarbonate, 4-Methoxyphenacyl bromide, Tetrahydrofuran (THF), Water.

  • Procedure: A 2-L, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer is charged with THF (500 mL) and water (125 mL). Benzamidine hydrochloride monohydrate (50 g, 0.29 mol) is added, followed by the slow, portionwise addition of potassium bicarbonate (54.4 g, 0.57 mol). The reaction mixture is vigorously heated to reflux. A solution of 4-methoxyphenacyl bromide (65.3 g, 0.29 mol) in THF (325 mL) is then added dropwise via the addition funnel over a period of 30 minutes while maintaining reflux. After the addition is complete, the mixture is heated at reflux for 18-20 hours. The reaction is then cooled, and the THF is removed under reduced pressure. The resulting solid is collected and purified to yield the 2,4-disubstituted imidazole.

Biological Activities and Mechanisms of Action

Substituted bromoimidazoles exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development. Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Many substituted bromoimidazoles have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Signaling Pathway: Inhibition of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation and is often dysregulated in cancer. Certain substituted imidazoles have been identified as potent inhibitors of p38 MAPK.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Phosphorylation Bromoimidazole Substituted Bromoimidazole Bromoimidazole->p38_MAPK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Targets->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling pathway and the inhibitory action of substituted bromoimidazoles.

Signaling Pathway: Inhibition of Src Kinase

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers. Some phenylacetamide-1H-imidazol-5-one derivatives, which can be synthesized from bromoimidazole precursors, have been shown to downregulate Src kinase.

Src_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Src_Kinase Src Kinase RTK->Src_Kinase Activation Downstream_Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Src_Kinase->Downstream_Pathways Activation Bromoimidazole_Derivative Substituted Bromoimidazole Derivative Bromoimidazole_Derivative->Src_Kinase Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Pathways->Gene_Expression

Caption: Src kinase signaling pathway and inhibition by substituted bromoimidazole derivatives.

Other Biological Activities

Beyond cancer, substituted bromoimidazoles have demonstrated a range of other important biological activities:

  • Antifungal and Antibacterial Activity: As mentioned earlier, these compounds are key in the development of antimicrobial agents.[1]

  • Anti-inflammatory Activity: By inhibiting pathways like p38 MAPK, bromoimidazoles can effectively reduce the production of pro-inflammatory cytokines.

  • Enzyme Inhibition: Besides kinases, substituted imidazoles have been shown to inhibit other enzymes, highlighting their broad therapeutic potential.

Quantitative Data on Biological Activity

The potency of substituted bromoimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various substituted bromoimidazole derivatives against different targets and cell lines.

Table 1: Anticancer Activity of Substituted Bromoimidazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Phenylacetamide-1H-imidazol-5-oneHCT116 (Colon Cancer)0.294[2]
Phenylacetamide-1H-imidazol-5-oneHL60 (Leukemia)0.362[2]
B-norcholesteryl benzimidazoleHeLa (Cervical Cancer)<10[3]

Table 2: Kinase Inhibitory Activity of Substituted Bromoimidazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Phenylacetamide-1H-imidazol-5-oneSrc Kinase25[2]

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized substituted bromoimidazoles, a variety of in vitro assays are employed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (substituted bromoimidazole) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.

  • Procedure (Example using an ADP-Glo™ Kinase Assay):

    • Set up kinase reactions in a multi-well plate containing the kinase, a substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction to allow for phosphorylation.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The journey of substituted bromoimidazoles from marine natural products to indispensable tools in synthetic and medicinal chemistry is a compelling narrative of scientific discovery. Their structural versatility and diverse biological activities, particularly as potent kinase inhibitors, have solidified their importance in the ongoing quest for novel therapeutics. The continued exploration of new synthetic routes to access novel bromoimidazole scaffolds, coupled with a deeper understanding of their mechanisms of action through advanced biological screening and computational modeling, will undoubtedly lead to the development of next-generation drugs for a wide range of diseases, from cancer to inflammatory disorders. The bromoimidazole motif, once a curiosity from the sea, is now firmly established as a privileged scaffold in the landscape of modern drug discovery.

References

Physical properties of 4-Bromo-5-methyl-1H-imidazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methyl-1H-imidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted imidazole scaffold is a common motif in a wide range of biologically active molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a concise overview of the key physical properties of this compound, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound (CAS Number: 15813-08-8) are fundamental to its handling, characterization, and application in a laboratory setting. Due to the tautomeric nature of the imidazole ring, this compound can exist as this compound and 5-Bromo-4-methyl-1H-imidazole. For this reason, it is often referred to as 4(5)-Bromo-5(4)-methyl-imidazole.

Data Presentation
PropertyValueNotes
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Appearance Solid
Melting Point 140-143 °C[1]
Solubility No specific quantitative data available. Generally anticipated to be soluble in polar organic solvents.Based on the properties of similar imidazole compounds.
pKa (Predicted) 12.13 ± 0.10[1]

Experimental Protocols

Precise determination of the physical properties of a compound like this compound is essential for its reliable use in research and development. Below are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Assessment: A narrow melting range of 0.5-1 °C is indicative of a pure compound.

Solubility Determination

Solubility is a key parameter that influences a compound's behavior in various chemical and biological systems. A systematic approach is often employed to determine its solubility in a range of solvents.

Methodology: Shake-Flask Method

  • Solvent Selection: A variety of solvents of differing polarities are chosen for the assessment, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Logical Relationships and Workflows

General Synthetic Pathway for Brominated Imidazoles

SynthesisWorkflow General Synthesis Workflow for Brominated Imidazoles cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Imidazole Imidazole Precursor (e.g., 4-methyl-1H-imidazole) Reaction Bromination Reaction Imidazole->Reaction BrominatingAgent Brominating Agent (e.g., NBS, Br2) BrominatingAgent->Reaction Solvent Solvent (e.g., CCl4, CH2Cl2) Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

This generalized diagram illustrates the key stages in the synthesis of a brominated imidazole. The process begins with the selection of an appropriate imidazole precursor and a brominating agent in a suitable solvent. The core reaction is followed by a workup procedure to isolate the crude product, which is then purified to yield the final this compound. The specific conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for this particular synthesis.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a reactive bromine atom and a methyl group on the imidazole core, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of this compound, drawing upon data from closely related analogs to offer insights where specific information is not yet available. The document covers its physicochemical properties, stability and storage considerations, and key chemical transformations, including palladium-catalyzed cross-coupling reactions and N-alkylation. Detailed experimental protocols, adapted from established procedures for similar bromoimidazoles, are provided to facilitate its practical application in a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and formulation. While extensive experimental data for this specific molecule is not widely published, the properties can be reliably estimated based on data from its structural analogs, 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.

PropertyThis compound (and its tautomer)4-Bromo-1H-imidazole4-Bromo-1-methyl-1H-imidazole
CAS Number 15813-08-8[1]2302-25-2[2][3]25676-75-9
Molecular Formula C₄H₅BrN₂[1]C₃H₃BrN₂[2][3]C₄H₅BrN₂[4]
Molecular Weight 161.00 g/mol [1]146.97 g/mol [2][3]161.00 g/mol [4]
Appearance White to light yellow or light orange powder/crystalWhite solidLight brown to brown liquid
Melting Point Not specified131-135 °C[2]Not applicable
Boiling Point Not specified324.7±15.0 °C (Predicted)[2]91-93 °C at 0.1 mmHg
Density Not specified1.904±0.06 g/cm³ (Predicted)[2]1.614 g/mL at 25 °C
pKa Not specified11.70±0.10 (Predicted)[2]4.26±0.61 (Predicted)
XLogP3 Not specified1.10.4[4]

Stability and Storage

Specific stability data for this compound is not extensively documented. However, based on the general characteristics of halogenated imidazoles, certain precautions are warranted. The presence of the bromine atom can render the molecule susceptible to degradation under certain conditions.

General Stability Profile:

  • pH Sensitivity: Imidazoles are basic heterocycles. In strongly acidic or basic conditions, the stability of the molecule may be compromised. The C-Br bond can be labile, particularly under nucleophilic conditions or in the presence of strong bases at elevated temperatures.

  • Thermal Stability: While many imidazole derivatives are thermally robust, prolonged exposure to high temperatures should be avoided to prevent decomposition. For related compounds, storage at 2-8°C is recommended.[2]

  • Photostability: Brominated organic compounds can be light-sensitive. It is advisable to store this compound in amber vials or in the dark to prevent photodecomposition.

Recommended Storage Conditions: To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For long-term storage, keeping it in a freezer at -20°C is advisable.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond and the nucleophilic nitrogen atoms of the imidazole ring. These reactive sites make it a valuable precursor for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the imidazole ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the imidazole ring.[6][7]

Suzuki_Miyaura_Coupling Reactant1 This compound Product 4-R-5-methyl-1H-imidazole Reactant1->Product Reactant2 R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product [Pd] Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.[8][9] This reaction is instrumental in the synthesis of 4-aminoimidazole derivatives, which are prevalent in many biologically active compounds.

Buchwald_Hartwig_Amination Reactant1 This compound Product 4-(R¹R²N)-5-methyl-1H-imidazole Reactant1->Product Reactant2 R¹R²NH Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product [Pd] Ligand Ligand (e.g., XantPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product

Caption: Buchwald-Hartwig amination of this compound.

N-Alkylation

The imidazole ring of this compound contains two nitrogen atoms, both of which can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by the steric and electronic effects of the substituents on the imidazole ring, as well as the reaction conditions.[10][11] Given the presence of the methyl group at the 5-position, alkylation is likely to favor the less sterically hindered N-1 position.

N_Alkylation Reactant1 This compound Product 1-R-4-Bromo-5-methyl-1H-imidazole (Major Product) Reactant1->Product Reactant2 R-X (Alkylating Agent) Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product

Caption: N-Alkylation of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These protocols are adapted from established procedures for structurally similar bromoimidazoles and should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Combine Reactants and Catalyst Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction Progress Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Purification by Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%)

  • Ligand (e.g., XantPhos or other biarylphosphine ligands, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the prevalence of the substituted imidazole scaffold in pharmaceuticals. The ability to functionalize the 4-position through cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for biological screening. Imidazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[12]

Drug_Discovery_Role Core This compound Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Other Other Functionalizations Core->Other Library Diverse Compound Library Suzuki->Library Buchwald->Library Other->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a synthetically versatile building block with significant potential in the development of novel chemical entities for pharmaceutical and materials science applications. Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions at the C-Br bond and N-alkylation of the imidazole ring. While specific data on its stability is limited, adherence to standard handling and storage procedures for halogenated heterocyclic compounds is recommended. The experimental protocols and reactivity patterns outlined in this guide, based on established chemistry of related compounds, provide a solid foundation for the effective utilization of this compound in research and development endeavors. Further investigation into its specific reaction kinetics and stability profile will undoubtedly enhance its application in complex molecule synthesis.

References

An In-depth Technical Guide to 4-Bromo-5-methyl-1H-imidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methyl-1H-imidazole is a key heterocyclic building block in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its utility is underscored by the presence of the imidazole core, a privileged scaffold in medicinal chemistry, and a bromine atom that serves as a versatile handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and significant applications in the synthesis of pharmaceuticals and other biologically active molecules. Detailed experimental protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, supported by structured data tables and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The imidazole moiety is a cornerstone in the development of pharmaceuticals and functional materials due to its unique electronic properties and its prevalence in biologically active molecules.[1] The introduction of a bromine atom onto the imidazole ring, as in this compound, provides a reactive site for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding its synthetic utility. This compound exists as a mixture of tautomers: this compound and 5-bromo-4-methyl-1H-imidazole. This tautomerism is a critical consideration in its reactions and characterization. This guide will delve into the synthesis, properties, and key applications of this versatile building block.

Physicochemical and Spectroscopic Data

Due to the tautomeric nature of 4(5)-bromo-5(4)-methyl-1H-imidazole, its characterization can be complex. The following tables summarize the key physicochemical properties and provide a comparative overview of the spectroscopic data for related, commercially available N-methylated isomers, which can serve as a reference.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 4(5)-Bromo-5(4)-methylimidazole, 5-Bromo-4-methyl-1H-imidazole[2]
CAS Number 15813-08-8[2]
Molecular Formula C₄H₅BrN₂[2]
Molecular Weight 161.00 g/mol [2]
Appearance Solid[2]
Storage Sealed in dry, room temperature[3]
Spectroscopic Data of Related Isomers
Compound1H NMR (Solvent)13C NMR (Solvent)
4-Bromo-1-methyl-1H-imidazole 7.51 (s, 1H), 7.05 (s, 1H), 3.65 (s, 3H) (CDCl₃)137.2, 122.9, 118.9, 34.0 (CDCl₃)
5-Bromo-1-methyl-1H-imidazole 7.55 (s, 1H), 7.08 (s, 1H), 3.69 (s, 3H) (CDCl₃)139.1, 129.9, 108.5, 33.7 (CDCl₃)
4-Bromo-1H-imidazole 12.4 (br s, 1H), 7.5 (s, 1H), 7.0 (s, 1H) (DMSO-d₆)135.5, 119.3, 116.1 (DMSO-d₆)

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 4-methyl-1H-imidazole. The following is a representative experimental protocol.

Experimental Protocol: Bromination of 4-methyl-1H-imidazole

Materials:

  • 4-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Note: The yield for this specific reaction is not reported in the provided search results but is expected to be moderate to good based on similar bromination reactions of imidazoles.

Applications in Organic Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino groups at the 4-position of the imidazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the brominated imidazole and various boronic acids or their esters.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O100
PdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O90
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.[5]

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography.

PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100
Pd(OAc)₂BINAPCs₂CO₃Dioxane110
RuPhos Pd G3RuPhosK₃PO₄t-Amyl alcohol100

Visualized Workflows and Mechanisms

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the general synthetic workflow and the catalytic cycles of the key cross-coupling reactions.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization via Cross-Coupling 4-methyl-1H-imidazole 4-methyl-1H-imidazole This compound This compound 4-methyl-1H-imidazole->this compound Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->this compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Buchwald_Amination Buchwald-Hartwig Amination This compound->Buchwald_Amination C_C_Coupled_Product C-C Coupled Product Suzuki_Coupling->C_C_Coupled_Product C_N_Coupled_Product C-N Coupled Product Buchwald_Amination->C_N_Coupled_Product Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Amine Primary/Secondary Amine Amine->Buchwald_Amination

Caption: General workflow for the synthesis and functionalization of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 R-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 R-Pd(II)(R')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Coupled Product) Reductive_Elimination->R-R' R-Br R-Br (Bromoimidazole) R-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)₂ + Base R'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 R-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)BrL2->Amine_Coordination Amido_Complex [R-Pd(II)(NR'R'')L₂] Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-NR'R'' R-NR'R'' (Coupled Product) Reductive_Elimination->R-NR'R'' R-Br R-Br (Bromoimidazole) R-Br->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the medicinally important imidazole scaffold, which allows for a wide range of functionalization through modern cross-coupling methodologies. This guide has provided an overview of its synthesis, properties, and key applications, along with generalized experimental protocols and visual workflows. For researchers in drug discovery and development, a thorough understanding of the reactivity and handling of this compound opens up numerous avenues for the synthesis of novel and potentially therapeutic molecules. While specific experimental data for this tautomeric compound is sparse in the public domain, the provided information on related compounds and general procedures offers a solid foundation for its successful implementation in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Bromo-5-methyl-1H-imidazole, a key heterocyclic building block, and highlight its applications in medicinal chemistry and drug discovery. The versatility of this compound makes it a valuable intermediate for the development of novel therapeutic agents.

Application Notes

This compound is a crucial synthetic intermediate utilized in the generation of diverse molecular libraries for drug discovery.[1] The presence of a bromine atom on the imidazole ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2] This functionalization capability is paramount in the exploration of structure-activity relationships (SAR) for lead optimization.

The imidazole scaffold itself is a privileged structure in pharmacology, appearing in numerous biologically active compounds.[1] Derivatives of substituted imidazoles have shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1]

Key Applications:

  • Antimicrobial Drug Discovery: The this compound core can be elaborated to create novel compounds aimed at combating antibiotic resistance.[1] The imidazole moiety is present in several known antimicrobial agents, and new derivatives are continuously being explored for their efficacy against challenging pathogens.[3]

  • Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors.[2] The this compound intermediate can be used to synthesize derivatives that target specific kinases involved in cell signaling pathways related to cancer and other diseases.

  • Fragment-Based Drug Discovery (FBDD): As a substituted imidazole, this compound can serve as a valuable fragment for screening against various biological targets. Its relatively small size and defined chemical functionality make it an ideal starting point for building more complex and potent drug candidates.

Experimental Protocols

The following protocol describes a common method for the synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole via the bromination of 4(5)-methyl-1H-imidazole using N-Bromosuccinimide (NBS). Due to the tautomeric nature of the starting material, the product is a mixture of this compound and 5-bromo-4-methyl-1H-imidazole.

Protocol: Synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole

Materials:

  • 4(5)-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a solution of 4(5)-methyl-1H-imidazole (1.0 eq) in DMF, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4(5)-bromo-5(4)-methyl-1H-imidazole.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethylformamide is a skin and eye irritant.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Expected)
4(5)-Bromo-5(4)-methyl-1H-imidazoleC₄H₅BrN₂161.0060-80¹H NMR (CDCl₃, 400 MHz): δ 7.50 (s, 1H, imidazole C-H), 2.25 (s, 3H, -CH₃). Due to tautomerism, single peaks are expected for the imidazole proton and the methyl group. Mass Spectrometry (ESI+): m/z = 160.97 [M+H]⁺, showing characteristic isotopic pattern for a bromine-containing compound.

Visualizations

Caption: Synthetic workflow for the bromination of 4(5)-methyl-1H-imidazole.

DerivatizationPotential cluster_reactions Cross-Coupling Reactions start 4-Bromo-5-methyl- 1H-imidazole suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product Diverse Library of Imidazole Derivatives suzuki->product sonogashira->product buchwald->product

Caption: Derivatization potential of this compound.

References

Application Notes and Protocols for N-alkylation of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the imidazole ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, solubility, metabolic stability, and ultimately its biological activity. 4-Bromo-5-methyl-1H-imidazole is a valuable building block, with the bromine atom serving as a versatile handle for further functionalization, such as cross-coupling reactions, and the methyl group influencing the electronic and steric environment of the imidazole core.

This document provides a detailed protocol for the N-alkylation of this compound. It outlines the general principles, key experimental methodologies, and data on reaction conditions to guide researchers in synthesizing a diverse array of N-alkylated derivatives for potential therapeutic applications.

General Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the imidazole nitrogen by a suitable base, forming a nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to yield the N-alkylated product.

A critical aspect of the N-alkylation of unsymmetrically substituted imidazoles like this compound is regioselectivity . The alkylation can occur at either of the two nitrogen atoms (N1 or N3), leading to the formation of two potential regioisomers: 1-alkyl-4-bromo-5-methyl-1H-imidazole and 1-alkyl-5-bromo-4-methyl-1H-imidazole.

The regiochemical outcome is influenced by a combination of electronic and steric factors:

  • Electronic Effects: The bromine atom at the 4-position is an electron-withdrawing group, which decreases the electron density and nucleophilicity of the adjacent nitrogen atom (N1). Conversely, the methyl group at the 5-position is weakly electron-donating. This electronic disparity generally favors alkylation at the nitrogen atom further from the electron-withdrawing substituent.

  • Steric Effects: The substituents on the imidazole ring and the nature of the alkylating agent can sterically hinder the approach of the electrophile to one of the nitrogen atoms. Larger substituents on the imidazole or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.

By carefully selecting the base, solvent, and reaction temperature, the regioselectivity of the alkylation can often be controlled to favor the desired isomer.

Experimental Protocols

Two primary protocols are presented, utilizing either a strong base for rapid deprotonation or a milder base which can offer greater control and is often preferred for its ease of handling.

Protocol 1: N-Alkylation using a Strong Base (e.g., Sodium Hydride)

This method is highly effective for a broad range of alkylating agents and typically results in high yields.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.0 - 1.2 equivalents) dropwise to the reaction mixture at room temperature. The reaction may be gently heated to facilitate the reaction with less reactive alkylating agents.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Mild Base (e.g., Potassium Carbonate)

This protocol is often used for its operational simplicity and safer handling.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Acetone

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or acetone to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the N-alkylation of various substituted imidazoles, which can serve as a guideline for the N-alkylation of this compound.

Table 1: N-Alkylation of Substituted Imidazoles with Various Alkylating Agents

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440[1]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORT2435[1]
DichloroimidazoleAlkyl halideK₂CO₃/KOHCH₃CNRT--
Imidazole1-BromobutaneCs-N catalyst-60-~75[2]
4-Iodo-1H-imidazoleMethyl iodideNaHDMFRT-High
4-Iodo-1H-imidazoleBenzyl bromideK₂CO₃CH₃CNRT-High

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Mandatory Visualizations

general_reaction_scheme General Reaction Scheme for N-Alkylation cluster_reactants Reactants cluster_products Products imidazole This compound product1 1-Alkyl-4-bromo-5-methyl-1H-imidazole imidazole->product1 product2 1-Alkyl-5-bromo-4-methyl-1H-imidazole imidazole->product2 minor isomer alkyl_halide Alkyl Halide (R-X) alkyl_halide->product1 alkyl_halide->product2 base Base byproduct Salt (e.g., NaX, KX) base->byproduct

Caption: General reaction scheme for the N-alkylation of this compound.

experimental_workflow Experimental Workflow for N-Alkylation arrow arrow start Start setup Reaction Setup: - Add imidazole and base - Add solvent start->setup deprotonation Deprotonation: - Add base (if not pre-mixed) - Stir at appropriate temperature setup->deprotonation alkylation Alkylation: - Add alkylating agent - Stir and monitor by TLC deprotonation->alkylation workup Aqueous Work-up: - Quench reaction - Extract with organic solvent alkylation->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting

  • Low Yield/Incomplete Reaction:

    • Ensure anhydrous conditions, especially when using strong bases like NaH.

    • Increase the reaction temperature or time.

    • Use a stronger base or a more reactive alkylating agent (e.g., alkyl iodides are more reactive than bromides, which are more reactive than chlorides).

  • Formation of Multiple Products:

    • A mixture of regioisomers is common. Purification by column chromatography is often necessary. The polarity of the two isomers may be sufficiently different for separation.

    • To control regioselectivity, consider the electronic and steric factors. A bulkier alkylating group may favor the less hindered nitrogen.

  • Side Reactions:

    • Over-alkylation to form a quaternary imidazolium salt can occur, especially with an excess of the alkylating agent. Use of stoichiometric amounts of the alkylating agent can minimize this.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds. The functionalization of the imidazole core is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to heteroaryl halides has become a cornerstone of modern synthetic chemistry.[1][2]

These application notes provide a detailed guide for the Suzuki coupling of 4-Bromo-5-methyl-1H-imidazole with various boronic acids. This protocol is designed to be a starting point for researchers, offering a robust methodology and insights into reaction optimization for the synthesis of 4-aryl-5-methyl-1H-imidazoles, which are valuable intermediates in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[3][4]

Suzuki_Catalytic_Cycle cluster_cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H R-B(OH)2 (Boronic Acid) I Base H->I K [R-B(OH)3]- J Ar-Br (4-Bromo-5-methyl- 1H-imidazole) J->B K->D

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application in Drug Discovery

The synthesis of 4-aryl-5-methyl-1H-imidazoles via Suzuki coupling provides access to a wide range of compounds with potential biological activity. The imidazole core is a key component of many existing drugs, and the ability to readily introduce diverse aryl and heteroaryl substituents allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

General Procedure

To a reaction vessel containing this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) is added a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and a base (e.g., K₂CO₃, 2.0 eq) are then added. The reaction mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The vessel is sealed and heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - this compound - Arylboronic acid - Palladium catalyst - Base - Solvent B 2. Reaction Setup - Combine reagents in a reaction vessel - Purge with inert gas A->B C 3. Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/LC-MS) B->C D 4. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with water and brine C->D E 5. Isolation & Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Figure 2. A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of bromo-heterocycles, which can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901660-89[5]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃DME802High[6]
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001275[7]
44-Pyridylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Toluene/EtOH8012-[8]

Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-5-methyl-1H-imidazoles from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these important transformations in the pursuit of novel bioactive molecules. The versatility of the Suzuki coupling allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-5-methyl-1H-imidazole. This versatile building block is a valuable precursor in the synthesis of a wide array of substituted imidazoles, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering starting points and optimized conditions based on closely related substrates.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process typically involves the reaction of the imidazole substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent under an inert atmosphere.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner Inert Atmosphere Degas with N2 or Ar Reactants->Inert Atmosphere Combine Catalyst System Palladium Precatalyst + Ligand Catalyst System->Inert Atmosphere Base_Solvent Base + Solvent Base_Solvent->Inert Atmosphere Heating Heat to Reaction Temperature Inert Atmosphere->Heating Quenching Quench Reaction Heating->Quenching Monitor by TLC/LC-MS Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterized Product Characterized Product Purification->Characterized Product

General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions

While specific data for this compound is limited, the following table provides effective conditions for the closely related 4(5)-bromo-1H-imidazole, which serve as an excellent starting point.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2 eq)Toluene/H₂O801295
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2 eq)Toluene/H₂O801292
34-Fluorophenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2 eq)Toluene/H₂O801288
43-Thienylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2 eq)Toluene/H₂O801285
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add PdCl₂(dppf) (0.03 mmol) to the flask.

  • Add a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Ar'B(OH)2 Base ArPd(II)Ar'L2 ArPd(II)Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive\nElimination Reductive Elimination ArPd(II)Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following data for the amination of 4-bromo-1H-imidazole demonstrates the feasibility and provides a starting point for optimization.[2]

EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineP4 (1)L4 (1)LHMDS (2.2 eq)THFrt1287
24-MethoxyanilineP4 (1)L4 (1)LHMDS (2.2 eq)THFrt1285
34-(Trifluoromethyl)anilineP4 (2)L4 (2)LHMDS (2.2 eq)THF801278
42-AminopyridineP4 (2)L4 (2)LHMDS (2.2 eq)THF801275

P4 is a commercially available G3-precatalyst, and L4 is a biaryl phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium Precatalyst (e.g., G3-XPhos, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous THF (e.g., 5 mL).

  • Add LHMDS (2.2 mmol, as a solution in THF or as a solid).

  • Seal the tube and stir the reaction at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br ArPd(II)(Br)L ArPd(II)(Br)L Oxidative\nAddition->ArPd(II)(Br)L Amine\nCoordination Amine Coordination ArPd(II)(Br)L->Amine\nCoordination HNR'R'' ArPd(II)(Br)(HNR'R'')L ArPd(II)(Br)(HNR'R'')L Amine\nCoordination->ArPd(II)(Br)(HNR'R'')L Deprotonation Deprotonation ArPd(II)(Br)(HNR'R'')L->Deprotonation Base ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive\nElimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling allows for the direct alkynylation of this compound with terminal alkynes.

Data Presentation: Sonogashira Coupling Conditions

The following table presents a general set of conditions applicable to the Sonogashira coupling of heteroaryl bromides.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFrtHigh
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50High
3TrimethylsilylacetylenePd(OAc)₂ (2) + PPh₃ (4)CuI (4)Et₃NToluene60Good
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)DIPADioxane70Good

Yields are generally reported as good to high for a range of heteroaryl bromides.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., 5 mL THF) and the amine base (e.g., 3 mmol Et₃N).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature or heat as necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR R-C≡CH Base Cu(I)C≡CR->Cu(I)Br to Pd Cycle

Catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted imidazole derivatives.

Data Presentation: Heck Reaction Conditions

General conditions for the Heck reaction of heteroaryl bromides are provided below.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Good
2n-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane120High
3AcrylonitrilePd₂(dba)₃ (1.5)PPh₃ (6)NaOAcDMA110Good
4CyclohexenePdCl₂(PPh₃)₂ (3)-Ag₂CO₃NMP140Moderate

Yields are generally reported as moderate to high for a range of heteroaryl bromides.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Solvent (e.g., DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Add the base (2.0 mmol) and the solvent (e.g., 5 mL DMF).

  • Add the alkene (1.5 mmol).

  • Seal the tube and heat the reaction to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Heck Reaction

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Carbopalladation Carbopalladation ArPd(II)(Br)L2->Carbopalladation Alkene R-CH(Ar)-CH2-Pd(II)BrL2 R-CH(Ar)-CH2-Pd(II)BrL2 Carbopalladation->R-CH(Ar)-CH2-Pd(II)BrL2 β-Hydride\nElimination β-Hydride Elimination R-CH(Ar)-CH2-Pd(II)BrL2->β-Hydride\nElimination HPd(II)BrL2 HPd(II)BrL2 β-Hydride\nElimination->HPd(II)BrL2 Substituted Alkene Base\nRegeneration Base Regeneration HPd(II)BrL2->Base\nRegeneration Base Base\nRegeneration->Pd(0)L2

Catalytic cycle for the Heck reaction.

Stille Coupling

The Stille coupling offers a method to couple this compound with various organostannane reagents.

Data Presentation: Stille Coupling Conditions

General conditions for the Stille coupling of heteroaryl bromides are outlined below.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1Phenyl-SnBu₃Pd(PPh₃)₄ (5)--Toluene110High
2Vinyl-SnBu₃Pd₂(dba)₃ (2)P(furyl)₃ (8)-THF65High
3(Thien-2-yl)-SnMe₃PdCl₂(PPh₃)₂ (3)-LiClDioxane100Good
4(Allyl)-SnBu₃Pd(OAc)₂ (2)PPh₃ (4)CuINMP80Good

Yields are generally reported as good to high for a range of heteroaryl bromides.

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., 5 mL Toluene).

  • Add the organostannane (1.1 mmol).

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 30 minutes, then filter the resulting precipitate.

  • Extract the filtrate with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle: Stille Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R'-SnR3 ArPd(II)R'L2 ArPd(II)R'L2 Transmetalation->ArPd(II)R'L2 Reductive\nElimination Reductive Elimination ArPd(II)R'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R'

References

Application Notes and Protocols: The Use of 4-Bromo-5-methyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-5-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of kinase inhibitors, a critical class of therapeutic agents. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided to guide researchers in their drug discovery efforts.

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules.[1] The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 4-position and a methyl group at the 5-position offers unique opportunities for structural modification and optimization of pharmacological properties. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents to explore the chemical space around the imidazole core.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and autoimmune disorders. The imidazole core can be elaborated to target the ATP-binding site of various kinases.

Kinase Targets

Derivatives of substituted imidazoles have shown inhibitory activity against several important kinase targets:

  • p38 MAP Kinase: A key enzyme in the inflammatory response pathway. Inhibitors are sought for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions.

  • Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1): A central regulator of innate immunity and inflammatory signaling. TAK1 inhibitors have potential as anti-inflammatory and anti-cancer agents.[2]

  • Transforming Growth Factor-β (TGF-β) Receptor Kinases (ALK5): These receptors play a crucial role in cell growth, differentiation, and fibrosis. Inhibitors are being investigated for the treatment of cancer and fibrotic diseases.[3][4]

Data Presentation: Kinase Inhibitory Activity of Imidazole Derivatives

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents representative data for imidazole-based inhibitors of p38 MAP kinase to illustrate the potential potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference CompoundReference IC50 (nM)
Hypothetical Derivative 1 p38α MAP Kinase240450SB203580222.44
AA6 p38 MAP Kinase403.57 ± 6.35-Adezmapimod (SB203580)222.44 ± 5.98
Compound 48 p38 MAP Kinase0.242.2 (LPS-stimulated TNF-α release)--

Note: Hypothetical Derivative 1 is an illustrative example based on known structure-activity relationships of imidazole-based p38 inhibitors. AA6 is a reported N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative.[5][6][7] Compound 48 is a potent tetrasubstituted imidazole inhibitor of p38 MAP kinase.[8]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 4-(Aryl)-5-methyl-1H-imidazole Derivative via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted imidazole derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 mixture, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(aryl)-5-methyl-1H-imidazole derivative.

Workflow for Suzuki Coupling:

G Workflow for Suzuki Coupling of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, arylboronic acid, and base catalyst Add Palladium catalyst and ligand reagents->catalyst solvent Add dioxane/water solvent catalyst->solvent degas Degas with inert gas solvent->degas heat Heat to 90°C and stir degas->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool extract Extract with ethyl acetate cool->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the Suzuki coupling reaction.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against p38α MAP kinase.

Materials:

  • Recombinant human active p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • Test compound (dissolved in DMSO)

  • SB203580 (positive control inhibitor)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution

  • HTRF® Kinase-Glo® Max Assay Kit (or similar)

  • White, low-volume 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (SB203580) in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).

  • Add 4 µL of a solution containing p38α kinase and the biotinylated ATF2 substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® Max reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Diagrams

p38 MAP Kinase Signaling Pathway and Inhibition

The p38 MAP kinase pathway is activated by various cellular stresses and inflammatory cytokines. Activated p38 phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Small molecule inhibitors targeting p38 can block this inflammatory cascade.

G p38 MAP Kinase Signaling Pathway and Inhibition stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates tf Transcription Factors (e.g., ATF2, MEF2C) p38->tf phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) tf->cytokines induces expression inhibitor This compound Derivative (Inhibitor) inhibitor->p38 inhibits

Caption: p38 MAP Kinase signaling pathway and inhibition.

TAK1 Signaling Pathway and Inhibition

TAK1 is a key upstream kinase that activates both the NF-κB and MAPK signaling pathways in response to pro-inflammatory stimuli. Inhibition of TAK1 can therefore block multiple downstream inflammatory responses.

G TAK1 Signaling Pathway and Inhibition stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) tak1 TAK1 stimuli->tak1 activates ikk IKK Complex tak1->ikk activates mapk MAPK Pathways (p38, JNK) tak1->mapk activates nfkb NF-κB ikk->nfkb activates inflammation Inflammatory Response nfkb->inflammation mapk->inflammation inhibitor This compound Derivative (Inhibitor) inhibitor->tak1 inhibits

Caption: TAK1 signaling pathway and its inhibition.

TGF-β Receptor Signaling Pathway and Inhibition

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 phosphorylates downstream Smad proteins, leading to changes in gene expression. Inhibitors targeting the kinase activity of ALK5 can block this signaling cascade.

G TGF-β Receptor Signaling Pathway and Inhibition tgfb TGF-β Ligand tgfbr2 TGF-β Receptor II tgfb->tgfbr2 binds alk5 TGF-β Receptor I (ALK5) tgfbr2->alk5 recruits and phosphorylates smad Smad2/3 alk5->smad phosphorylates smad4 Smad4 smad->smad4 forms complex nucleus Nucleus smad4->nucleus translocates to gene Target Gene Expression nucleus->gene inhibitor This compound Derivative (Inhibitor) inhibitor->alk5 inhibits kinase activity

Caption: TGF-β receptor signaling pathway and inhibition.

References

Application of 4-Bromo-5-methyl-1H-imidazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The imidazole scaffold is a common feature in many biologically active molecules, and its strategic functionalization allows for the development of potent and selective therapeutic agents. The presence of a reactive bromine atom at the 4-position and a methyl group at the 5-position offers a unique combination of a site for cross-coupling reactions and a substituent that can influence steric and electronic properties, respectively. This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols and relevant biological context.

The bromine atom serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile construction of carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl moieties to the imidazole core. Such modifications are crucial for optimizing the binding affinity and selectivity of the resulting inhibitors for their target kinases. The methyl group can contribute to hydrophobic interactions within the kinase active site and improve metabolic stability.

Kinase inhibitors developed from brominated imidazole scaffolds have shown promise in targeting critical signaling pathways implicated in diseases such as cancer and inflammatory conditions. This document will focus on the synthesis of inhibitors targeting p38 MAP kinase and Casein Kinase 2 (CK2), two well-established therapeutic targets.

Data Presentation

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using brominated imidazole and benzimidazole building blocks, demonstrating the potential of these scaffolds.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
TBBi Derivative 1 CK2280--
TBBi Derivative 2 CK2<100--
AA6 p38 MAP Kinase403.57Adezmapimod (SB203580)222.44

Signaling Pathways

Kinase inhibitors derived from this compound can modulate key cellular signaling pathways involved in disease progression. Below are representations of the p38 MAP kinase and CK2 signaling pathways, which are frequent targets for inhibitors synthesized from related scaffolds.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor MKK3_6 MKK3/6 receptor->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK downstream_targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->downstream_targets inflammation_apoptosis Inflammation, Apoptosis, Cell Cycle Arrest downstream_targets->inflammation_apoptosis inhibitor 4-Aryl-5-methyl-1H-imidazole (Kinase Inhibitor) inhibitor->p38_MAPK

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

CK2_pathway growth_factors Growth Factors & Other Signals CK2 Protein Kinase CK2 growth_factors->CK2 downstream_substrates Downstream Substrates (e.g., Akt, NF-κB) CK2->downstream_substrates cell_proliferation Cell Proliferation, Survival, and Tumorigenesis downstream_substrates->cell_proliferation inhibitor Tetrabromobenzimidazole (CK2 Inhibitor) inhibitor->CK2

Caption: Protein Kinase CK2 Signaling and Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Synthesis of 4-Aryl-5-methyl-1H-imidazole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

suzuki_coupling_workflow start Start: This compound + Arylboronic Acid reaction_setup Reaction Setup: - Pd Catalyst - Base - Solvent start->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification: Column Chromatography workup->purification product Final Product: 4-Aryl-5-methyl-1H-imidazole purification->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate or Potassium phosphate)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-5-methyl-1H-imidazole.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase (e.g., p38α or CK2α)

  • Peptide substrate specific for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a multi-well plate, add a small volume (e.g., 1 µL) of each compound dilution. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).

  • Add the kinase enzyme to each well (except the 0% activity control) and incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then correlated with luminescence.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its structure allows for the strategic introduction of diverse chemical functionalities through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The resulting compounds have the potential to target key signaling pathways implicated in various diseases, making this building block highly relevant for drug discovery and development programs. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new kinase inhibitors based on the this compound scaffold.

Synthesis of Novel Antimicrobial Agents Utilizing 4-Bromo-5-methyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antimicrobial agents derived from 4-bromo-5-methyl-1H-imidazole. The imidazole scaffold is a well-established pharmacophore in a variety of therapeutic agents, and its derivatives have demonstrated significant antimicrobial properties.[1] The functionalization of this compound through common synthetic routes such as N-alkylation and Suzuki-Miyaura cross-coupling allows for the creation of diverse compound libraries for antimicrobial screening.[2]

Introduction

The imidazole ring is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1] The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The strategic modification of the imidazole core, particularly through the use of versatile building blocks like this compound, presents a promising avenue for the discovery of new antimicrobial drugs.[2] The bromine atom at the 4-position serves as a key handle for introducing a variety of substituents via cross-coupling reactions, while the nitrogen atoms of the imidazole ring can be readily functionalized through alkylation or arylation.

General Mechanisms of Antimicrobial Action for Imidazole Derivatives

Imidazole-based antimicrobial agents can exert their effects through several mechanisms, primarily by targeting essential cellular processes in microorganisms. These mechanisms often involve:

  • Disruption of Cell Membrane Integrity: Imidazole derivatives can integrate into the microbial cell membrane, leading to increased permeability and the leakage of vital cellular components, ultimately causing cell death.

  • Inhibition of Ergosterol Biosynthesis: In fungi, many imidazole derivatives act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The disruption of this pathway compromises the structural integrity of the membrane.

  • Interference with Nucleic Acid and Protein Synthesis: Some imidazole compounds have been shown to inhibit the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication.

Synthetic Pathways and Methodologies

The derivatization of this compound can be primarily achieved through two key synthetic strategies: N-alkylation at the imidazole nitrogen and Suzuki-Miyaura cross-coupling at the C4-position.

Pathway 1: N-Alkylation of this compound

N-alkylation introduces a variety of alkyl or benzyl groups to the imidazole ring, which can significantly influence the compound's lipophilicity and biological activity.

N_Alkylation_Pathway start This compound product N-Alkyl/Benzyl-4-bromo-5-methyl-1H-imidazole start->product N-Alkylation reagents Alkyl/Benzyl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) reagents->product

Caption: Synthetic pathway for N-alkylation of this compound.

Pathway 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the C4-position of the imidazole ring.

Suzuki_Coupling_Pathway start This compound product 4-Aryl/Heteroaryl-5-methyl-1H-imidazole start->product Suzuki-Miyaura Coupling reagents Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) reagents->product

Caption: Synthetic pathway for Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocols

The following are generalized protocols for the N-alkylation and Suzuki-Miyaura cross-coupling of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific derivatives.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl or benzyl halide.

Materials:

  • This compound

  • Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in solvent prep2 Add base (K2CO3) prep1->prep2 prep3 Stir for 30 min prep2->prep3 prep4 Add alkyl/benzyl halide prep3->prep4 reaction Stir at RT or heat Monitor by TLC prep4->reaction workup1 Cool and filter reaction->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Partition between EtOAc and H2O workup2->workup3 workup4 Dry organic layer workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for N-alkylation.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine imidazole, boronic acid, base, and catalyst prep2 Purge with inert gas prep1->prep2 prep3 Add solvent mixture prep2->prep3 reaction Heat and stir Monitor by TLC prep3->reaction workup1 Cool and dilute reaction->workup1 workup2 Aqueous workup workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Antimicrobial Activity Data

While specific antimicrobial data for derivatives of this compound are not extensively reported in the literature, the following tables present the Minimum Inhibitory Concentration (MIC) values for structurally related imidazole compounds to illustrate the potential antimicrobial efficacy of this class of molecules.

Table 1: Hypothetical Antimicrobial Activity of N-Alkylated Imidazole Derivatives

This table presents plausible MIC values based on published data for similar N-alkylated imidazole derivatives.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Hypothetical-1 Methyl>128>128
Hypothetical-2 n-Butyl64128
Hypothetical-3 Benzyl3264
Hypothetical-4 4-Chlorobenzyl1632

Table 2: Hypothetical Antimicrobial Activity of 4-Aryl Imidazole Derivatives

This table presents plausible MIC values based on published data for similar 4-aryl imidazole derivatives.

Compound IDAr-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Hypothetical-5 Phenyl64128
Hypothetical-6 4-Fluorophenyl3264
Hypothetical-7 2-Thienyl1632
Hypothetical-8 3-Pyridyl3264

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols for N-alkylation and Suzuki-Miyaura cross-coupling provided herein offer robust methods for the derivatization of this scaffold. The antimicrobial data from related imidazole compounds suggest that the synthesized derivatives hold significant promise as potential new therapeutics in the fight against microbial infections. Further screening and optimization of these compounds are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Application Notes: 4-Bromo-5-methyl-1H-imidazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-5-methyl-1H-imidazole is a key heterocyclic building block for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the reactive bromide atom, make it an ideal starting material for the development of novel anti-inflammatory agents. This document outlines the application of this compound in the synthesis of potent inhibitors of key inflammatory pathways, such as the p38 MAP kinase pathway. The protocols and data presented herein are based on established methodologies for similar imidazole-based anti-inflammatory compounds and are intended to guide researchers in the development of new therapeutic agents.

Rationale for Use

The imidazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets. The bromo and methyl substitutions on the imidazole ring of this compound offer several advantages for drug design:

  • Versatility for Derivatization: The bromine atom at the 4-position serves as a versatile handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space.

  • Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to the target protein.

  • Structural Rigidity: The imidazole ring provides a rigid core, which can help in pre-organizing the appended functional groups for optimal interaction with the target's active site.

Target Signaling Pathway: p38 MAP Kinase

A critical signaling pathway involved in the inflammatory response is the p38 mitogen-activated protein (MAP) kinase pathway. Overactivation of p38 MAP kinase leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Therefore, inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases. Imidazole-based compounds have been successfully developed as potent and selective p38 MAP kinase inhibitors.

Below is a diagram illustrating the p38 MAP kinase signaling pathway and the point of inhibition by the synthesized compounds.

p38_pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3/6 ProInflammatory_Stimuli->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Gene_Expression Gene Expression MK2->Gene_Expression Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Gene_Expression->Inflammatory_Cytokines Synthesized_Compound This compound Derivative Synthesized_Compound->p38_MAPK inhibits

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a potential anti-inflammatory compound starting from this compound. This is a generalized procedure adapted from the synthesis of similar imidazole derivatives.[1][2]

Synthesis Workflow

The overall synthetic strategy involves a three-step process:

  • N-Alkylation: Introduction of an acetic acid ester moiety at the N-1 position of the imidazole ring.

  • Hydrolysis: Conversion of the ester to a carboxylic acid.

  • Amide Coupling: Formation of the final amide product by coupling the carboxylic acid with a desired amine.

synthesis_workflow Start This compound Step1 Step 1: N-Alkylation (Ethyl bromoacetate, K2CO3, DMF) Start->Step1 Intermediate1 Ethyl 2-(4-bromo-5-methyl-1H-imidazol-1-yl)acetate Step1->Intermediate1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 2-(4-Bromo-5-methyl-1H-imidazol-1-yl)acetic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (Amine, HATU, DIPEA, DMF) Intermediate2->Step3 Final_Product Final Anti-inflammatory Compound Step3->Final_Product

References

Application Notes and Protocols: Experimental Procedure for the Bromination of 4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brominated imidazoles are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. The strategic placement of bromine atoms on the imidazole ring provides reactive handles for further functionalization, most commonly through metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery campaigns. This document provides a detailed protocol for the bromination of 4-methyl-1H-imidazole, a common starting material in medicinal chemistry.

Key Experimental Protocols

Two primary protocols are presented below: the synthesis of 2,5-dibromo-4-methyl-1H-imidazole, which proceeds with high conversion, and a method for selective mono-bromination, which may require further optimization to control regioselectivity.

Protocol 1: Synthesis of 2,5-dibromo-4-methyl-1H-imidazole

This protocol details the di-bromination of 4-methyl-1H-imidazole using N-Bromosuccinimide (NBS), a common and effective brominating agent for electron-rich heterocyclic systems. The reaction typically proceeds to the di-substituted product due to the activating effect of the methyl group and the imidazole nitrogen atoms.

Methodology

  • Reaction Setup: To a solution of 4-methyl-1H-imidazole (1.0 eq) in acetonitrile (MeCN) or dimethylformamide (DMF) (10 mL per mmol of substrate), add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired 2,5-dibromo-4-methyl-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Selective Mono-bromination of 4-methyl-1H-imidazole

Achieving selective mono-bromination can be challenging as the reaction can yield a mixture of regioisomers (2-bromo- and 5-bromo-4-methyl-1H-imidazole) and the di-brominated product. Careful control of stoichiometry and reaction temperature is critical.

Methodology

  • Reaction Setup: Dissolve 4-methyl-1H-imidazole (1.0 eq) in chloroform or dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the solution to -10 °C.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.0 eq) in the same solvent to the cooled imidazole solution over 30 minutes.

  • Reaction and Monitoring: Maintain the temperature at -10 °C to 0 °C and stir for 2-4 hours. The reaction should be closely monitored by TLC to maximize the formation of the mono-brominated product and minimize di-substitution.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that separation of regioisomers may require careful column chromatography.

Data Presentation

The following tables summarize the materials, reaction conditions, and expected characterization data for the synthesis of 2,5-dibromo-4-methyl-1H-imidazole (Protocol 1).

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-methyl-1H-imidazoleC₄H₆N₂82.10≥98%Commercial
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Commercial
Acetonitrile (MeCN)C₂H₃N41.05AnhydrousCommercial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercial
HexaneC₆H₁₄86.18ACS GradeCommercial
Sodium ThiosulfateNa₂S₂O₃158.11ACS GradeCommercial
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeCommercial

Table 2: Summary of Optimized Di-bromination Reaction Conditions

ParameterValue
Substrate4-methyl-1H-imidazole
ReagentN-Bromosuccinimide (NBS)
Stoichiometry (Substrate:NBS)1 : 2.2
SolventAcetonitrile (MeCN)
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Yield75-85%

Table 3: Spectroscopic Characterization Data for 2,5-dibromo-4-methyl-1H-imidazole

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~2.3 (s, 3H, -CH₃), 7.5 (s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃)δ ~12.0 (CH₃), 105.0 (C-Br), 118.0 (C-Br), 130.0 (C-CH₃)
Mass Spec (ESI) m/z = 238.89, 240.89, 242.89 [M+H]⁺ (Isotopic pattern for Br₂)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the bromination of 4-methyl-1H-imidazole.

Bromination_Workflow sub 1. Starting Material 4-methyl-1H-imidazole reaction 3. Reaction Mix at 0°C, Stir at RT sub->reaction Add Substrate reagent 2. Reagent Preparation NBS in Solvent reagent->reaction Add Reagent workup 4. Work-up Quench, Extract reaction->workup Reaction Complete purify 5. Purification Column Chromatography workup->purify Crude Product analyze 6. Analysis NMR, Mass Spec purify->analyze Purified Sample product Final Product Brominated Imidazole analyze->product

Caption: General workflow for the synthesis and purification of brominated 4-methyl-imidazole.

Safety Precautions

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction may be exothermic, especially during the addition of NBS. Maintain proper temperature control.

Application Note: Purification of 4-Bromo-5-methyl-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-5-methyl-1H-imidazole using silica gel column chromatography. This method is crucial for obtaining high-purity material essential for drug development and various chemical syntheses. The protocol outlines a normal-phase chromatography procedure, including the preparation of the crude sample, packing of the chromatography column, and a step-gradient elution method. The provided methodology is designed to be a robust starting point for researchers, with recommendations for optimization to achieve desired purity and yield.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological and chemical assays. Synthetic routes to this intermediate can often result in byproducts and unreacted starting materials. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This document details a standard protocol for the purification of this compound utilizing silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.

Chemical Properties

A fundamental understanding of the chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Appearance Off-white to light yellow solid
Polarity Considered a polar molecule due to the imidazole ring and the presence of nitrogen and bromine atoms. A similar compound, 4-bromo-1-methyl-1H-imidazole, has a calculated XLogP3 of 0.4, indicating polarity.[1]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. Limited solubility in nonpolar solvents like hexanes.

Experimental Protocol

This protocol is intended as a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

1. Slurry Preparation:

  • In a beaker, add silica gel (typically 50-100 times the weight of the crude material).
  • Add the initial mobile phase (e.g., 5% ethyl acetate in hexanes) to the silica gel to create a slurry.
  • Stir the slurry gently to remove any air bubbles.

2. Column Packing:

  • Secure the chromatography column in a vertical position.
  • Ensure the stopcock is closed and add a small amount of the initial mobile phase to the column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand on top of the cotton plug.
  • Carefully pour the silica gel slurry into the column.
  • Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles or channels.
  • Once the silica has settled, add another thin layer of sand on top of the silica bed.
  • Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This is the dry-loading method.
  • Carefully add the dry-loaded sample onto the top of the silica bed in the column.

4. Elution:

  • Begin the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
  • Gradually increase the polarity of the mobile phase (step-gradient) to elute the compounds from the column. A suggested gradient is as follows:
  • 5% Ethyl Acetate in Hexanes (2 column volumes)
  • 10% Ethyl Acetate in Hexanes (2 column volumes)
  • 20% Ethyl Acetate in Hexanes (4 column volumes)
  • 30% Ethyl Acetate in Hexanes (4 column volumes)
  • 50% Ethyl Acetate in Hexanes (until the desired product has eluted)
  • Maintain a constant flow rate throughout the elution process.

5. Fraction Collection and Analysis:

  • Collect the eluent in fractions (e.g., 10-20 mL per tube).
  • Monitor the separation using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain the pure desired product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR).

Data Presentation

The following table presents representative data for the purification of this compound.

ParameterCrude MaterialPurified Material
Mass 5.0 g3.8 g
Purity (by HPLC) 85%>98%
Yield -76%
Stationary Phase Silica Gel (60 Å, 230-400 mesh)-
Mobile Phase Step-gradient of Ethyl Acetate in Hexanes (5% to 50%)-
TLC Rf (30% EtOAc/Hex) 0.35 (Product), 0.50 & 0.20 (Impurities)0.35

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound Load Load Crude Sample Crude->Load Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by silica gel column chromatography. By following this step-by-step guide, researchers can effectively remove impurities and obtain a high-purity product suitable for further research and development. The key to a successful separation lies in careful column packing, appropriate choice of mobile phase, and diligent monitoring of the elution process by TLC. This method serves as a valuable tool for chemists and pharmaceutical scientists working with this important imidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-1H-imidazole. This resource provides detailed troubleshooting guides and frequently asked questions to address the common challenges encountered during the regioselective synthesis of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: Why is the direct regioselective monobromination of 5-methyl-1H-imidazole to form the 4-bromo isomer so challenging?

A1: The direct monobromination of 5-methyl-1H-imidazole is challenging due to the high reactivity of the imidazole ring towards electrophilic substitution. The imidazole ring is electron-rich, and brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) do not exhibit high regioselectivity.[1] This leads to several competing reactions:

  • Over-bromination: The high reactivity can easily lead to the formation of di- and tri-brominated products.

  • Formation of Isomers: Bromination can occur at other available positions on the ring, primarily the C2 position, resulting in a mixture of this compound and 2-bromo-5-methyl-1H-imidazole, which can be difficult to separate.

Q2: What is the most reliable strategy to achieve high regioselectivity for the 4-bromo isomer?

A2: An indirect, multi-step approach is generally more reliable for controlling regioselectivity. A proven strategy involves a two-step sequence:

  • Exhaustive Bromination: First, the starting material is di-brominated at all available C4 and C5 positions. For 5-methyl-1H-imidazole, this would involve first synthesizing 2,4,5-tribromo-1H-imidazole from imidazole and then methylating, or protecting the nitrogen and then performing a di-bromination. A more direct approach starts with an appropriately substituted imidazole and performs a di-bromination.

  • Selective Mono-debromination: The resulting di-bromo intermediate is then subjected to a selective mono-debromination. This can often be controlled to remove one bromine atom more readily than the other, leading to the desired this compound in high purity. A similar strategy has been successfully applied to the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.[2]

Q3: What are the most common brominating agents for this synthesis, and what are their pros and cons?

A3: The most common brominating agent for imidazoles is N-Bromosuccinimide (NBS).

  • Pros: NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which can sometimes help in controlling the reaction.[1]

  • Cons: For highly activated rings like imidazole, NBS can still lead to over-bromination and a mixture of isomers if conditions are not carefully controlled.[1]

Liquid Bromine (Br₂) is also used but is more hazardous and can be more aggressive, often leading to polybrominated species.

Troubleshooting Guide

Problem: My reaction produced a mixture of mono-brominated isomers (4-bromo and 2-bromo) that are difficult to separate.

  • Possible Cause: Direct bromination of 5-methyl-1H-imidazole lacks regioselectivity. The electronic properties of the ring allow for attack at both the C4 and C2 positions.

  • Solution:

    • Adopt the Indirect Route: Switch to the di-bromination followed by selective mono-debromination strategy outlined in FAQ 2. This avoids the formation of the 2-bromo isomer.

    • Chromatography Optimization: If you must proceed with the mixture, meticulous column chromatography is required. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) and consider using a high-performance flash chromatography system.

Problem: The main product of my reaction is a di-brominated or tri-brominated imidazole.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high. The imidazole ring is highly activated and prone to over-reaction.

  • Solutions:

    • Control Stoichiometry: Use no more than 1.0 equivalent of NBS for monobromination attempts.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to reduce the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration in the reaction mixture.

Problem: The debromination step in the indirect synthesis is not selective and either removes both bromine atoms or none at all.

  • Possible Cause: The choice of reducing agent and reaction conditions are critical for selective mono-debromination.

  • Solutions:

    • Use a Bulky Grignard Reagent: Isopropylmagnesium chloride (iPrMgCl) has been shown to be effective for selective mono-debromination in a similar system.[2] The steric bulk of the Grignard reagent can lead to selective reaction at one of the bromine atoms.

    • Optimize Temperature and Time: These reactions are often sensitive to temperature. Run a temperature screen (e.g., -40°C, -20°C, 0°C) and monitor the reaction by TLC or LC-MS to find the optimal conditions for mono-debromination.

    • Alternative Reducing Agents: Consider other reported reagents for partial debromination of polyhalogenated heterocycles, such as sodium sulfite.[3][4]

Data Presentation: Key Reaction Optimization

The following tables summarize data from the development of a cost-effective synthesis for 4-bromo-1,2-dimethyl-1H-imidazole, a structurally related compound. The principles are directly applicable to the synthesis of this compound.

Table 1: Optimization of the Di-bromination of 1,2-dimethyl-1H-imidazole with NBS [2]

EntrySolventNBS (equiv.)Time (h)Temperature (°C)Conversion (%)
1MeCN2.2128080
2MeCN2.2248090
3MeCN2.52480>95
4DMF2.268090
5DMF2.21280>95
6DMF2.51280>95

Data adapted for a related substrate. DMF was identified as the superior solvent, affording high conversion in a shorter time.

Table 2: Optimization of the Selective Mono-debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole [2]

EntryReagentEquiv.SolventTemperature (°C)Time (h)Yield of 4-bromo isomer (%)
1iPrMgCl1.2THF-10180
2iPrMgCl1.2THF-25192
3iPrMgCl1.2THF-40185
4n-BuLi1.2THF-78140 (complex mixture)

Data adapted for a related substrate. Isopropylmagnesium chloride at -25°C provided the highest yield of the desired mono-debrominated product.

Experimental Protocols

Recommended Protocol: Indirect Synthesis via Di-bromination and Selective Mono-debromination

This protocol is adapted from methodologies reported for structurally similar imidazoles and represents a robust strategy for achieving the target compound with high regioselectivity.[2]

Step 1: Synthesis of 4,5-Dibromo-2-methyl-1H-imidazole

  • Reaction Setup: To a solution of 2-methyl-1H-imidazole (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4,5-dibromo-2-methyl-1H-imidazole.

Step 2: N-Protection (Optional but Recommended)

Protecting the imidazole nitrogen (e.g., as a SEM or tosyl derivative) before debromination can prevent side reactions. This step would be followed by deprotection after the debromination is complete.

Step 3: Selective Mono-debromination to this compound

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4,5-dibromo-2-methyl-1H-imidazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -25°C using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) (1.2 eq) dropwise, maintaining the internal temperature below -20°C.

  • Reaction Conditions: Stir the mixture at -25°C for 1 hour.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-bromo product and consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -25°C.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the target compound, this compound.

Mandatory Visualizations

G cluster_main Regioselectivity Challenge in Direct Bromination cluster_products Mixture of Products start 5-Methyl-1H-imidazole reagent + NBS / Br₂ start->reagent P1 This compound (Desired Product) reagent->P1 P2 2-Bromo-5-methyl-1H-imidazole (Isomeric Impurity) reagent->P2 P3 Di/Tri-bromo Species (Over-bromination) reagent->P3 G cluster_workflow Recommended Indirect Synthetic Workflow A Start: 2-Methyl-1H-imidazole B Step 1: Di-bromination (+ 2.2 eq. NBS in DMF) A->B C Intermediate: 4,5-Dibromo-2-methyl-1H-imidazole B->C D Step 2: Selective Debromination (+ 1.2 eq. iPrMgCl in THF, -25°C) C->D E Final Product: This compound D->E G cluster_troubleshooting Troubleshooting Low Yield / Purity start {Problem | Low Yield or Impure Product} cause1 Cause Isomer Formation (Direct Bromination) start->cause1 cause2 Cause Over-bromination start->cause2 cause3 Cause Poor Debromination Selectivity start->cause3 sol1 Solution Adopt Indirect Di-bromination/ Debromination Route cause1->sol1 sol2 Solutions - Lower Temperature - Slow Reagent Addition - Check Stoichiometry cause2->sol2 sol3 Solutions - Optimize Temperature (-25°C) - Use iPrMgCl - Monitor Carefully cause3->sol3

References

Technical Support Center: Bromination of Methylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of methylimidazole bromination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of methylimidazoles, offering potential causes and solutions to steer your experiments toward success.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Monobrominated Product - Polybromination: The high reactivity of the imidazole ring can lead to the formation of di- and tri-brominated species.- Control Stoichiometry: Use a precise 1:1 molar ratio of the methylimidazole to the brominating agent. - Choice of Brominating Agent: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). - Lower Reaction Temperature: Perform the reaction at a reduced temperature to decrease the rate of subsequent brominations.
- Formation of Regioisomers: Depending on the position of the methyl group, bromination can occur at multiple positions on the imidazole ring, leading to a mixture of isomers that can be difficult to separate.- Strategic Synthesis: If a specific regioisomer is required, consider a synthetic route where the bromine is introduced before the methylation step. - Chromatographic Separation: Utilize column chromatography with a carefully selected eluent system to separate the isomers. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.
- Incomplete Reaction: The reaction may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. - Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature while monitoring for the formation of side products.
Formation of Polybrominated Side Products - Excess Brominating Agent: Using more than one equivalent of the brominating agent will favor polybromination.- Precise Stoichiometry: Carefully measure and use a 1:1 or slightly less than 1 molar equivalent of the brominating agent.
- High Reaction Temperature: Higher temperatures increase the reaction rate and the likelihood of multiple brominations.- Temperature Control: Maintain a low and constant temperature throughout the reaction.
- Reactive Brominating Agent: Elemental bromine is highly reactive and prone to causing over-bromination.- Use a Milder Reagent: N-Bromosuccinimide (NBS) is a preferred alternative for controlled monobromination.
Formation of Benzylic Bromination Products - Radical Reaction Conditions: If the methyl group is on a side chain attached to the imidazole ring (e.g., benzylimidazole), radical conditions can lead to bromination of the methyl group.- Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide. - Exclude Light: Perform the reaction in the dark to prevent photochemical radical formation.
Difficulty in Purifying the Product - Similar Polarity of Products: The desired product and side products (isomers, polybrominated compounds) may have very similar polarities, making separation by column chromatography challenging.- Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Derivative Formation: In some cases, converting the product mixture to a derivative can facilitate separation, followed by regeneration of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of methylimidazoles?

The most prevalent side reactions are polybromination and the formation of regioisomers. The electron-rich nature of the imidazole ring makes it susceptible to the addition of multiple bromine atoms, resulting in di- and tri-brominated imidazoles. Additionally, depending on the position of the methyl group and the reaction conditions, bromination can occur at different positions on the imidazole ring, leading to a mixture of isomers. For instance, the bromination of 1-methyl-2-nitroimidazole can yield a mixture of 4-bromo and 5-bromo isomers.

Q2: How can I control the regioselectivity of the bromination?

Controlling regioselectivity is a key challenge. The position of the existing methyl group on the imidazole ring is the primary directing factor. For example, in 2-methylimidazole, the 4- and 5-positions are the most reactive. To achieve a specific isomer, a multi-step synthetic approach is often more effective than direct bromination. This could involve protecting certain positions on the ring, performing the bromination, and then deprotecting.

Q3: Which brominating agent is better for methylimidazoles: Br₂ or NBS?

For achieving selective monobromination, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine (Br₂). NBS is a milder and more selective brominating agent, which helps to minimize the formation of polybrominated byproducts.

Q4: What is the role of the solvent in the bromination of methylimidazoles?

The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) can increase the rate of electrophilic aromatic substitution. In contrast, nonpolar solvents like carbon tetrachloride (CCl₄) are often used for radical brominations, so their use should be avoided if benzylic bromination is an undesired side reaction.

Q5: How can I confirm the identity and purity of my brominated methylimidazole product?

A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify the different brominated products and their relative abundance in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the position of the bromine atom(s). High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Data Presentation

Table 1: Influence of Brominating Agent on Product Distribution (Qualitative)

Methylimidazole SubstrateBrominating AgentExpected Major ProductCommon Side Products
1-MethylimidazoleBr₂Mixture of mono-, di-, and tribromo-1-methylimidazolesPolybrominated species
1-MethylimidazoleNBSMonobromo-1-methylimidazoleDibromo-1-methylimidazole
2-MethylimidazoleBr₂4,5-Dibromo-2-methylimidazoleTribromo-2-methylimidazole
2-MethylimidazoleNBS4-Bromo-2-methylimidazole and/or 5-Bromo-2-methylimidazole4,5-Dibromo-2-methylimidazole
4-MethylimidazoleBr₂2,5-Dibromo-4-methylimidazoleTribromo-4-methylimidazole
4-MethylimidazoleNBS5-Bromo-4-methylimidazole2,5-Dibromo-4-methylimidazole

Table 2: Kinetic Data for the Bromination of Methylimidazoles with Molecular Bromine

SubstratePositionRate Constant (10⁶ dm³ mol⁻¹ s⁻¹)[1]
1-Methylimidazole52.3[1]
41.7[1]
20.8[1]
2-Methylimidazole590[1]

This data indicates the relative reactivity of different positions on the imidazole ring towards bromination.

Experimental Protocols

Protocol 1: Selective Monobromination of 1-Methylimidazole using NBS

Objective: To synthesize 4-bromo-1-methylimidazole with minimal formation of polybrominated side products.

Materials:

  • 1-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.0 equivalent) in anhydrous DMF.

  • Add the NBS solution dropwise to the cooled 1-methylimidazole solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material is consumed.

  • Quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 4-bromo-1-methylimidazole.

Protocol 2: Purification of Brominated Methylimidazoles by Column Chromatography

Objective: To separate a mixture of monobrominated regioisomers and polybrominated side products.

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., a high hexane to ethyl acetate ratio).

  • Load the dissolved sample onto the column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify the separated components.

  • Combine the fractions containing the pure desired product and concentrate under reduced pressure.

Mandatory Visualizations

Side_Reactions_Bromination cluster_main Main Reaction Pathway cluster_side Side Reactions Methylimidazole Methylimidazole Monobromo_Methylimidazole Monobromo-methylimidazole (Desired Product) Methylimidazole->Monobromo_Methylimidazole Br+ Regioisomer Monobromo-methylimidazole (Regioisomer) Methylimidazole->Regioisomer Br+ Dibromo_Methylimidazole Dibromo-methylimidazole Monobromo_Methylimidazole->Dibromo_Methylimidazole Br+ Tribromo_Methylimidazole Tribromo-methylimidazole Dibromo_Methylimidazole->Tribromo_Methylimidazole Br+

Caption: Reaction pathways in the bromination of methylimidazoles.

Bromination_Workflow start Start: Methylimidazole reaction Bromination Reaction (e.g., with NBS in DMF) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS, HPLC) purification->analysis end End: Pure Brominated Methylimidazole analysis->end

Caption: General experimental workflow for methylimidazole bromination.

Troubleshooting_Flowchart start Low Yield or Impure Product? check_polybromination Polybromination observed? start->check_polybromination Yes check_isomers Mixture of Regioisomers? start->check_isomers No solution_polybromination Reduce Brominating Agent Stoichiometry & Temperature. Use NBS instead of Br₂. check_polybromination->solution_polybromination Yes check_polybromination->check_isomers No end Optimized Reaction solution_polybromination->end solution_isomers Optimize Chromatographic Separation. Consider Alternative Synthetic Route. check_isomers->solution_isomers Yes check_benzylic Benzylic Bromination? check_isomers->check_benzylic No solution_isomers->end solution_benzylic Exclude Light and Radical Initiators. check_benzylic->solution_benzylic Yes check_benzylic->end No solution_benzylic->end

Caption: Troubleshooting decision tree for methylimidazole bromination.

References

Technical Support Center: Regioselective Bromination of 4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bromination of 4-methyl-1H-imidazole, specifically the prevention of polybromination.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 4-methyl-1H-imidazole prone to polybromination?

The imidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The nitrogen atoms in the ring activate the carbon positions (C2, C4, and C5) towards electrophiles like bromine. This high reactivity often leads to the rapid addition of multiple bromine atoms to the ring, resulting in di- and tri-brominated products, which can be difficult to separate from the desired monobrominated product.

Q2: What are the primary strategies to achieve selective monobromination of 4-methyl-1H-imidazole?

There are three main strategies to control the bromination and favor the formation of a single product:

  • Use of Milder Brominating Agents: Employing less reactive brominating agents than elemental bromine (Br₂) can provide better control over the reaction.

  • Application of N-Protecting Groups: Introducing a protecting group at the N1 position of the imidazole ring can modulate its electronic properties and sterically hinder certain positions, thereby directing the regioselectivity of the bromination.

  • Two-Step Dibromination-Selective Debromination: This indirect approach involves an initial exhaustive bromination to form a dibromo derivative, followed by a selective removal of one bromine atom.

Q3: Which brominating agent is recommended for direct monobromination?

For direct monobromination with high yields, 2,4,4,6-tetrabromocyclohexa-2,5-dienone is a highly effective reagent for imidazole and N-methylimidazole.[1] N-bromosuccinimide (NBS) is also a widely used alternative to elemental bromine, offering milder reaction conditions and better control, though it may still produce mixtures depending on the reaction parameters.[2]

Q4: How do N-protecting groups help in controlling bromination?

N-protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, serve two primary functions.[3][4] First, they can alter the electronic distribution in the imidazole ring, deactivating it slightly to temper the high reactivity. Second, their steric bulk can block access to certain positions on the ring, forcing the electrophilic attack to occur at a specific, less hindered site. This allows for highly regioselective bromination.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of multiple brominated products (di- and tri-bromination) The brominating agent is too reactive (e.g., elemental bromine).Switch to a milder brominating agent such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone.[1][2]
The reaction conditions (temperature, time) are too harsh.Optimize the reaction by running it at a lower temperature and monitoring the progress closely with TLC to stop the reaction once the desired monobrominated product is formed.
Low yield of the desired monobrominated isomer Poor regioselectivity of the bromination.Introduce an N-protecting group (e.g., SEM) to direct the bromination to the desired position.[3][4] This can significantly improve the yield of a single isomer.
Competing side reactions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The choice of solvent can also be critical; for example, DMF has been shown to be superior to MeCN or toluene in some NBS brominations.[5]
Difficulty in separating the desired product from polybrominated impurities Similar polarity of the mono- and poly-brominated products.Consider an alternative two-step synthesis strategy: perform a deliberate dibromination followed by a selective debromination using a reagent like isopropyl magnesium chloride.[5] This often yields a cleaner product that is easier to purify.
Inconsistent reaction outcomes Purity of the starting material or reagents.Ensure that the 4-methyl-1H-imidazole is pure and the brominating agent has not decomposed. NBS, for instance, should be recrystallized if it appears discolored.
Presence of moisture.Use anhydrous solvents and perform the reaction under dry conditions, as water can interfere with the reaction.

Data Presentation

The following table summarizes the optimization of the dibromination of 1,2-dimethyl-1H-imidazole with NBS, which is a key step in a two-step approach to obtaining a monobrominated product. This data illustrates the impact of solvent and reaction time on yield.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of 4,5-dibromo-1,2-dimethyl-1H-imidazole (%)
1NBS (2)MeCNRoom Temp.348
2NBS (2.5)MeCN50365
3NBS (2.5)MeCN501263
4NBS (2)DMFRoom Temp.370
5NBS (2.5)DMFRoom Temp.680
6NBS (2)DMFRoom Temp.1275
7NBS (2)TolueneRoom Temp.1254

Data adapted from a scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, demonstrating the optimization of the initial dibromination step.[5]

Experimental Protocols

Protocol 1: Monobromination using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone

This protocol is adapted for the monobromination of N-methylimidazole and is expected to be effective for 4-methyl-1H-imidazole.

  • Materials: 4-methyl-1H-imidazole, 2,4,4,6-tetrabromocyclohexa-2,5-dienone, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 4-methyl-1H-imidazole (1.0 equivalent) in CH₂Cl₂.

    • To this solution, add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 equivalent) in CH₂Cl₂ dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous work-up.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the monobrominated 4-methyl-1H-imidazole.[1]

Protocol 2: Two-Step Synthesis via Dibromination and Selective Debromination

This protocol is based on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole and can be adapted for other substituted imidazoles.[5]

Step A: Dibromination of 1,2-dimethyl-1H-imidazole

  • Materials: 1,2-dimethyl-1H-imidazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2-dimethyl-1H-imidazole (1.0 equivalent) in DMF, add NBS (2.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Step B: Selective Monodebromination

  • Materials: 4,5-dibromo-1,2-dimethyl-1H-imidazole, Isopropyl magnesium chloride (iPrMgCl), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous THF and cool the solution to -25 °C under an inert atmosphere.

    • Slowly add isopropyl magnesium chloride (1.2 equivalents) to the cooled solution.

    • Stir the reaction mixture at -25 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield 4-bromo-1,2-dimethyl-1H-imidazole.

Visualization

Caption: Decision workflow for avoiding polybromination of 4-methyl-1H-imidazole.

References

Technical Support Center: Optimizing Suzuki Coupling with Bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromoimidazole substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with bromoimidazoles often challenging?

A1: Bromoimidazoles present unique challenges in Suzuki coupling reactions primarily due to the presence of the nitrogen atoms in the imidazole ring. The lone pair of electrons on the imidazole nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields and sluggish reaction rates. Additionally, the electronic properties of the imidazole ring can influence the reactivity of the C-Br bond. For nitrogen-rich heterocycles like imidazoles, specific conditions are often required to achieve efficient coupling.[1]

Q2: Does the position of the bromine atom on the imidazole ring affect reactivity?

A2: Yes, the position of the bromine atom (e.g., C2, C4, or C5) on the imidazole ring can significantly impact its reactivity in Suzuki coupling. The electronic environment of the carbon-bromine bond, influenced by the positions of the nitrogen atoms, affects the ease of oxidative addition, which is often the rate-determining step in the catalytic cycle. The relative reactivity can vary, and optimization of reaction conditions may be necessary for each specific isomer.

Q3: Is it necessary to protect the N-H group of the imidazole ring before performing the Suzuki coupling?

A3: While N-protection can sometimes prevent catalyst inhibition and side reactions, it is not always necessary and adds extra steps to the synthetic route. Recent advancements have led to the development of robust catalyst systems that can effectively couple unprotected N-H azoles, including imidazoles.[2][3] However, if you are experiencing low yields or catalyst deactivation, considering an N-protecting group strategy might be a valid troubleshooting step. Unprotected 3-iodo-5-nitroindazole, for example, has been shown to be more reactive than its N-Boc protected counterpart in some instances.[4]

Q4: What are the most common side reactions observed in the Suzuki coupling of bromoimidazoles?

A4: Common side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene, which can be minimized by using anhydrous solvents or more stable boronic esters (e.g., pinacol esters).[5]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromoimidazole. This can often be suppressed by thoroughly degassing the reaction mixture to remove oxygen.[5]

  • Dehalogenation: The reduction of the bromoimidazole to the parent imidazole.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Catalyst inhibition by imidazole nitrogen.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[3] Consider using a pre-catalyst that is less susceptible to inhibition.
Inefficient oxidative addition.Increase the reaction temperature. Screen different palladium catalysts and more electron-rich ligands.
Inappropriate base or solvent.Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). The choice of base is crucial for activating the boronic acid.[6][7]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[5]
Use of a Pd(II) pre-catalyst.Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling during the in-situ reduction of Pd(II).
Protodeboronation of Boronic Acid Presence of water and/or harsh basic conditions.Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5] Milder bases like KF may also be beneficial.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress more frequently.
Substrate is sensitive to the base.Screen milder bases. For substrates with base-labile groups, powdered KF can be an effective alternative.[8]

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for optimizing the Suzuki coupling of bromoimidazoles. The following tables summarize representative data for these key parameters.

Table 1: Comparison of Palladium Catalysts and Ligands

CatalystLigandSubstrateBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhos2-Bromo-6-methyl-1H-benzo[d]imidazoleK₃PO₄Dioxane/H₂O10012~95
Pd₂(dba)₃XPhos2-Bromo-6-methyl-1H-benzo[d]imidazoleCs₂CO₃Toluene11018~92
Pd(PPh₃)₄-2-Bromo-6-methyl-1H-benzo[d]imidazoleK₂CO₃DMF9024~75
P1 PrecatalystXPhos4-BromoimidazoleK₃PO₄Dioxane/H₂O1002431
PdCl₂(dppf)-5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME802High

Yields are approximate and based on similar reactions reported in the literature.[1][3][9]

Table 2: Comparison of Bases

BaseCatalyst/LigandSubstrateSolventTemp (°C)Yield (%)
K₃PO₄Pd(OAc)₂/SPhos2-Bromo-6-methyl-1H-benzo[d]imidazoleDioxane/H₂O100~95
Cs₂CO₃Pd₂(dba)₃/XPhos2-Bromo-6-methyl-1H-benzo[d]imidazoleToluene110~92
K₂CO₃Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleDME80High
Na₂CO₃Pd(OAc)₂4-BromotolueneEtOH/H₂OReflux98

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1][9][10]

Table 3: Comparison of Solvents

SolventCatalyst/LigandBaseSubstrateTemp (°C)Yield (%)
Dioxane/H₂OPd(OAc)₂/SPhosK₃PO₄2-Bromo-6-methyl-1H-benzo[d]imidazole100~95
ToluenePd₂(dba)₃/XPhosCs₂CO₃2-Bromo-6-methyl-1H-benzo[d]imidazole110~92
DMFPd(PPh₃)₄K₂CO₃2-Bromo-6-methyl-1H-benzo[d]imidazole90~75
DMEPd(dppf)Cl₂K₂CO₃5-Bromo-1-ethyl-1H-indazole80High

Yields are approximate and based on similar reactions reported in the literature.[1][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-6-methyl-1H-benzo[d]imidazole with an Arylboronic Acid [1]

Materials:

  • 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-methyl-1H-benzo[d]imidazole, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos) and add them to the reaction flask.

  • Add the solvent system, a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For reactions that are sluggish at conventional heating, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Bromoimidazole substrate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the bromoimidazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² RedElim->Product Bromoimidazole R¹-X (Bromoimidazole) Bromoimidazole->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Bromoimidazole CheckSM Starting Materials Consumed? Start->CheckSM SideReactions Check for Side Products (Homocoupling, Protodeboronation, Dehalogenation) CheckSM->SideReactions Yes CatalystDeactivation Potential Catalyst Deactivation CheckSM->CatalystDeactivation No SM_Yes Yes SM_No No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Bases SideReactions->OptimizeConditions ScreenCatalyst Screen Catalysts/Ligands: - Bulky, electron-rich ligands (SPhos, XPhos) - Use Pre-catalysts CatalystDeactivation->ScreenCatalyst ProtectN Consider N-Protection of Imidazole ScreenCatalyst->ProtectN

References

Instability of 4-Bromo-5-methyl-1H-imidazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-5-methyl-1H-imidazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: Based on the general chemistry of substituted imidazoles, this compound is susceptible to degradation primarily through hydrolysis under both acidic and basic conditions. The imidazole ring can be cleaved under harsh conditions. Additionally, the bromine substituent may be subject to nucleophilic substitution, particularly under basic conditions.

Q2: My this compound solution appears to be degrading even when stored in the dark at neutral pH. What could be the cause?

A2: If hydrolysis is minimized at neutral pH, other degradation pathways such as oxidation should be considered.[1] The imidazole ring can be susceptible to oxidation, which may be catalyzed by trace metal ions or exposure to atmospheric oxygen.[1] It is recommended to use deoxygenated solvents and consider the addition of antioxidants or chelating agents for long-term storage of solutions.[1]

Q3: How does the bromo and methyl substitution affect the stability of the imidazole ring?

A3: The electronic properties of substituents on the imidazole ring can influence its stability. The methyl group is an electron-donating group, which can increase the electron density of the imidazole ring, potentially affecting its susceptibility to electrophilic attack. The bromine atom is an electron-withdrawing group and can influence the acidity of the N-H proton and the overall reactivity of the ring. The interplay of these two substituents will determine the ultimate stability.

Q4: Are there any general precautions I can take to minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is advisable to prepare solutions fresh whenever possible.[1] If solutions need to be stored, they should be kept at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen.[1] The pH of the solution should be controlled, and the use of buffers can help maintain a stable pH environment.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Appearance of new, unidentified peaks in the chromatogram of a this compound sample.

  • Possible Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide initial clues about the identity of the degradation products.

    • Forced Degradation Study: Conduct a systematic forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products.[2][3] This will help in confirming whether the observed peaks are indeed degradants.

    • Stress Conditions: Typical starting conditions for forced degradation include refluxing in 0.1 N HCl and 0.1 N NaOH.[4]

    • Peak Tracking: Compare the retention times and mass spectra of the peaks from the forced degradation study with the unexpected peaks in your experimental sample.

Issue 2: Poor Mass Balance in Stability Studies
  • Symptom: The sum of the assay of the main peak and all degradation product peaks is significantly less than 100%.

  • Possible Cause:

    • Formation of non-UV active degradation products.

    • Formation of volatile degradation products.

    • Precipitation of degradation products.

    • Strong retention of degradation products on the analytical column.

  • Troubleshooting Steps:

    • Analytical Method Review: Ensure the analytical method is stability-indicating and capable of detecting all potential degradation products.

    • Alternative Detectors: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solubility Check: Visually inspect stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a suitable solvent and analyze.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionDuration (hrs)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (DP) RRT
0.1 N HCl86015.22DP1: 0.75, DP2: 0.88
0.1 N NaOH46025.83DP3: 0.62, DP4: 0.81, DP5: 0.95
3% H₂O₂24258.51DP6: 1.15
Photolytic (UV)72255.11DP7: 1.20

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation by Acid/Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for a specified time (e.g., 30 minutes, 1, 2, and 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity. A wavelength of 220 nm is a reasonable starting point for imidazole derivatives.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways parent This compound acid Acidic Hydrolysis (e.g., HCl, H₂O) parent->acid H⁺ catalyst base Basic Hydrolysis (e.g., NaOH, H₂O) parent->base OH⁻ catalyst dp1 Debrominated Imidazole Derivative acid->dp1 dp2 Ring-Opened Products acid->dp2 base->dp2 dp3 Hydroxy-substituted Imidazole base->dp3 Experimental Workflow for Stability Testing start Start: 4-Bromo-5-methyl- 1H-imidazole Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic) start->stress hplc Stability-Indicating HPLC-PDA Analysis stress->hplc lcms LC-MS Analysis for Degradant Identification hplc->lcms If unknown peaks end End: Stability Profile Established hplc->end If stable or known peaks characterize Isolate and Characterize Major Degradants (e.g., NMR) lcms->characterize characterize->end Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in Chromatogram? check_mass Peak has a corresponding m/z in LC-MS? start->check_mass forced_degradation Perform Forced Degradation Study check_mass->forced_degradation Yes impurity Potential Impurity from Synthesis/Starting Material check_mass->impurity No compare Retention time & m/z match with a stress sample? forced_degradation->compare compare->impurity No degradant Confirmed Degradation Product compare->degradant Yes

References

Troubleshooting low yields in the N-alkylation of bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of bromoimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this critical chemical transformation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions in a user-friendly question-and-answer format to help you resolve experimental challenges and improve your reaction outcomes.

Question 1: My N-alkylation reaction of a bromoimidazole is giving a low yield or is not proceeding to completion. What are the common causes and how can I improve the yield?

Answer: Low yields in the N-alkylation of bromoimidazoles can stem from several factors, primarily related to the nucleophilicity of the imidazole ring, the reactivity of the alkylating agent, and the reaction conditions. The presence of the electron-withdrawing bromine atom decreases the nucleophilicity of the imidazole nitrogens, often making the reaction more challenging than with unsubstituted imidazoles.

Here are key areas to troubleshoot:

  • Base Selection: The choice of base is critical for the deprotonation of the imidazole N-H.

    • Strong Bases: For bromoimidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is often necessary to achieve complete deprotonation and enhance nucleophilicity.[1][2]

    • Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[1] Cesium carbonate is often reported to be highly effective.[1]

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) are commonly used and can significantly impact the reaction yield.[1]

  • Alkylating Agent Reactivity: The nature of the alkylating agent is important.

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Reaction Temperature: Increasing the reaction temperature can improve the reaction rate and yield, especially for less reactive substrates.[1] However, excessively high temperatures may lead to side reactions. A systematic increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.[1]

Question 2: I am observing a significant amount of a di-alkylated product (imidazolium salt) in my reaction mixture. How can I minimize this side reaction?

Answer: The N-alkylated bromoimidazole is still nucleophilic and can react with a second molecule of the alkylating agent to form a di-alkylated imidazolium salt.[1] This is a common side reaction.

Strategies to prevent di-alkylation include:

  • Stoichiometry Control: Use a slight excess of the bromoimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize the formation of the di-alkylated product.[3]

Question 3: My N-alkylation is producing a mixture of regioisomers (e.g., alkylation at N-1 vs. N-3 for an unsymmetrically substituted bromoimidazole). How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles. The regiochemical outcome is influenced by steric and electronic factors.

To improve regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4] Using a bulkier alkylating agent may increase selectivity for the less hindered nitrogen.

  • Protecting Groups: In cases where high regioselectivity is essential, protecting one of the imidazole nitrogens is a reliable strategy to direct the alkylation to the desired position.[1]

  • Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio. For some substrates, using NaH in THF has been reported to favor N-1 alkylation.[1][2]

Question 4: Are there any other common side reactions to be aware of?

Answer: Besides di-alkylation, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at a carbon atom of the imidazole ring, particularly at the C2 position if both nitrogen atoms are sterically hindered.[1]

  • Decomposition: Bromoimidazoles or their N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a darkening of the reaction mixture.[1]

Data Presentation

Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate at Room Temperature [5]

EntryBaseSolventReaction Time (h)Yield (%)
1K₂CO₃Acetonitrile850
2K₂CO₃DMF835
3K₂CO₃DMSO840

Table 2: Effect of Base on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate in Acetonitrile at Room Temperature [5]

EntryBaseReaction Time (h)Yield (%)
1K₂CO₃850
2KOH848

Table 3: Effect of Temperature on the N-Alkylation of 4-Nitroimidazole with Various Alkylating Agents in Acetonitrile with K₂CO₃ [6]

EntryAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)
1Ethyl bromoacetateRoom Temperature850
2Ethyl bromoacetate60385
3Propargyl bromideRoom Temperature865
4Propargyl bromide60275

Experimental Protocols

Below are detailed methodologies for the N-alkylation of halo-substituted imidazoles, which can be adapted for various bromoimidazole substrates.

Protocol 1: N-Alkylation of 4-iodo-1H-imidazole using Sodium Hydride (NaH) in DMF [7]

This protocol is suitable for a wide range of alkylating agents and generally provides high efficiency.

  • Materials:

    • 4-iodo-1H-imidazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkylating agent (e.g., alkyl halide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole (1.0 equivalent).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of 4(5)-Nitroimidazole using Potassium Carbonate (K₂CO₃) in Acetonitrile

This protocol uses a milder base and is a good starting point for optimization.

  • Materials:

    • 4(5)-nitroimidazole (7.87 mmol)

    • Potassium carbonate (K₂CO₃, 8.7 mmol)

    • Alkylating agent (15.74 mmol)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Water

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4(5)-nitroimidazole in acetonitrile, add potassium carbonate.

    • Stir the mixture for 15 minutes at room temperature.

    • Add the alkylating agent dropwise.

    • The reaction can be run at room temperature or heated (e.g., 60 °C) to increase the rate.

    • Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent.

    • Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.

    • Evaporate the solvent in vacuo and purify the residue by column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate key aspects of troubleshooting and the underlying chemistry of the N-alkylation of bromoimidazoles.

Troubleshooting_Workflow start Low Yield in N-Alkylation of Bromoimidazole check_base Is the base strong enough for deprotonation? start->check_base use_strong_base Use a strong base (e.g., NaH in THF/DMF) check_base->use_strong_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes use_strong_base->check_solvent use_polar_aprotic Use a polar aprotic solvent (e.g., DMF, DMSO, MeCN) check_solvent->use_polar_aprotic No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes use_polar_aprotic->check_temp increase_temp Increase temperature and monitor by TLC/LC-MS check_temp->increase_temp No check_alkylating_agent Is the alkylating agent reactive enough? check_temp->check_alkylating_agent Yes increase_temp->check_alkylating_agent use_more_reactive_agent Use a more reactive alkylating agent (I > Br > Cl) check_alkylating_agent->use_more_reactive_agent No side_reactions Are there side reactions? check_alkylating_agent->side_reactions Yes use_more_reactive_agent->side_reactions address_dialkylation Address Di-alkylation: - Adjust stoichiometry - Slow addition of alkylating agent side_reactions->address_dialkylation Di-alkylation address_regioisomers Address Regioisomers: - Consider steric effects - Use protecting groups side_reactions->address_regioisomers Regioisomers purification Purify the product side_reactions->purification No significant side reactions address_dialkylation->purification address_regioisomers->purification

Caption: Troubleshooting workflow for low yields in N-alkylation.

N_Alkylation_Mechanism cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction: Di-alkylation bromoimidazole Bromoimidazole (R-Im-H) imidazolate Bromoimidazolate Anion (R-Im⁻) bromoimidazole->imidazolate Deprotonation base Base (B:) product N-Alkylated Bromoimidazole (R-Im-R') imidazolate->product Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) product_side N-Alkylated Bromoimidazole (R-Im-R') dialkylated_product Di-alkylated Imidazolium Salt ([R-Im(R')₂]⁺X⁻) product_side->dialkylated_product Second Alkylation alkyl_halide_2 Alkyl Halide (R'-X)

Caption: General mechanism of N-alkylation and di-alkylation side reaction.

References

Technical Support Center: Improving the Solubility of 4-Bromo-5-methyl-1H-imidazole for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-bromo-5-methyl-1H-imidazole in their chemical reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?

Answer:

Initial insolubility is a common challenge. Here are a series of steps to address this issue, starting with the simplest approaches.

  • Mechanical Agitation: Ensure you are providing sufficient agitation. Vigorous stirring or sonication can significantly increase the rate of dissolution.[1]

  • Gentle Heating: Gradually increase the temperature of the solvent while monitoring the solubility. Many organic compounds exhibit increased solubility at higher temperatures.[2][3] Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your reactants.

  • Solvent Screening: The principle of "like dissolves like" is a good starting point for solvent selection. This compound is a polar molecule. If it is insoluble in a non-polar solvent, try a more polar solvent. See the solvent screening protocol below for a systematic approach.

  • Use of a Co-solvent: Introducing a small amount of a co-solvent in which the compound is highly soluble can dramatically improve the overall solubility in the reaction mixture.[4] For example, if your primary solvent is moderately polar, adding a small percentage of a highly polar aprotic solvent like DMSO or DMF can be effective.

Question: The compound dissolves initially with heating, but it precipitates out of the solution when I add another reagent. What is happening and how can I fix it?

Answer:

This phenomenon, often called "crashing out," can occur for a few reasons:

  • Change in Polarity: The addition of a less polar reagent can decrease the overall polarity of the solvent mixture, causing the more polar this compound to precipitate.

  • Reaction with the Reagent: The added reagent might be reacting with your compound to form a less soluble species.

  • Supersaturation: The initial heated solution may have been supersaturated, and the addition of the new reagent provides nucleation sites for precipitation.

Troubleshooting Steps:

  • Slow Addition: Add the second reagent slowly and at the elevated temperature where your compound is soluble. This maintains a more consistent temperature and avoids rapid changes in the solution's properties.

  • Maintain Temperature: Ensure the reaction mixture is maintained at the temperature required to keep all components in solution throughout the addition of subsequent reagents.

  • Co-solvent System: Employ a co-solvent system from the beginning of the reaction setup. This can create a more robust solvent environment that is less susceptible to polarity changes upon the addition of other reagents.

  • Reverse Addition: Consider adding the solution of this compound to the second reagent, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.

Question: I am concerned that heating my reaction to dissolve the starting material will cause unwanted side reactions or decomposition. What are my options?

Answer:

This is a valid concern. Here are some strategies to improve solubility with minimal heat:

  • Sonication at Room Temperature: Use an ultrasonic bath to provide energy for dissolution without significantly increasing the temperature.

  • Solvent Selection: A thorough solvent screen may identify a solvent that dissolves your compound at a lower temperature.

  • pH Adjustment (for Protic Solvents): If your reaction is in a protic solvent and is compatible with acidic or basic conditions, adjusting the pH can increase solubility. Imidazole derivatives are basic and will become more soluble in acidic conditions due to the formation of a more polar imidazolium salt.

  • Use of a Phase-Transfer Catalyst: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactant across the phase boundary, even with low solubility in the organic phase.

Frequently Asked Questions (FAQs)

What is the expected solubility of this compound in common organic solvents?

Table 1: Estimated Qualitative Solubility of this compound

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA similar compound, 4-Bromo-1H-imidazole, is soluble at 100 mg/mL with sonication.
Dimethylformamide (DMF)Polar AproticHighOften used as a solvent for reactions involving imidazole derivatives.
Methanol / EthanolPolar ProticModerate to HighThe hydroxyl group can interact with the imidazole nitrogens.
AcetonitrilePolar AproticModeratePolarity is lower than DMF and DMSO.
Tetrahydrofuran (THF)Polar AproticLow to ModerateLess polar than other aprotic solvents listed.
Dichloromethane (DCM)Non-polarLowThe polarity is generally too low for significant solubility.[5]
TolueneNon-polarVery LowUnlikely to be a suitable solvent on its own.[5]
WaterPolar ProticLowThe bromo and methyl groups reduce aqueous solubility compared to imidazole.

How can I determine the solubility of this compound in my specific reaction solvent?

A simple, qualitative method is to perform a solvent screening test. For more precise quantitative data, a kinetic solubility assay can be performed.

Experimental Protocols

Protocol 1: Qualitative Solvent Screening

Objective: To quickly assess the solubility of this compound in a range of potential reaction solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, Methanol, Acetonitrile, THF, DCM)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate with a water bath

Procedure:

  • Add a small, known amount (e.g., 10 mg) of this compound to a series of labeled vials.

  • To each vial, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).

  • For vials where the compound is not fully soluble, gently heat the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Record your observations.

Protocol 2: Improving Solubility with a Co-solvent

Objective: To use a co-solvent to dissolve this compound in a reaction mixture.

Procedure:

  • In a reaction flask, add the this compound.

  • Add a small volume of a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF). Use the minimum amount necessary to form a slurry or a concentrated solution.

  • While stirring, slowly add the primary reaction solvent to the flask.

  • If the compound remains in solution, proceed with the addition of other reagents.

  • If the compound begins to precipitate, you may need to slightly increase the proportion of the co-solvent or gently warm the mixture.

Protocol 3: Improving Solubility by Adjusting Temperature

Objective: To use heat to dissolve this compound for a reaction.

Procedure:

  • Set up the reaction apparatus, including a condenser if refluxing.

  • Add the primary reaction solvent to the reaction flask, followed by the this compound.

  • Begin stirring the suspension.

  • Gradually heat the mixture using a suitable heating mantle or oil bath.[6]

  • Monitor the mixture and note the temperature at which the solid completely dissolves.

  • Once the compound is in solution, allow the temperature to stabilize before adding other reagents. Maintain this temperature throughout the reaction if necessary to prevent precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Methods cluster_reaction Reaction cluster_troubleshooting Troubleshooting start Insoluble Reactant (this compound) solvent Add Reaction Solvent start->solvent agitation Mechanical Agitation (Stirring/Sonication) solvent->agitation heating Temperature Adjustment agitation->heating If still insoluble cosolvent Add Co-solvent heating->cosolvent If heat is a concern dissolved Homogeneous Solution heating->dissolved ph_adjust pH Adjustment (Protic Solvents) cosolvent->ph_adjust If applicable cosolvent->dissolved ph_adjust->dissolved add_reagents Add Other Reagents dissolved->add_reagents monitor Monitor Reaction add_reagents->monitor precipitate Precipitation Occurs add_reagents->precipitate precipitate->heating precipitate->cosolvent Increase Co-solvent %

Caption: Workflow for dissolving this compound in a reaction.

logical_relationship cluster_properties Compound Properties cluster_solvents Solvent Choice cluster_outcome Solubility Outcome compound This compound (Solute) polar_ring Polar Imidazole Ring compound->polar_ring nonpolar_subst Bromo & Methyl Substituents (Increase Lipophilicity) compound->nonpolar_subst polar_aprotic Polar Aprotic (e.g., DMSO, DMF) polar_ring->polar_aprotic Good Interaction polar_protic Polar Protic (e.g., Methanol, Water) polar_ring->polar_protic Good Interaction non_polar Non-Polar (e.g., Toluene, Hexane) polar_ring->non_polar Poor Interaction nonpolar_subst->polar_aprotic Moderate Interaction nonpolar_subst->non_polar Good Interaction high_sol High Solubility polar_aprotic->high_sol polar_protic->high_sol Likely low_sol Low Solubility non_polar->low_sol

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the scalable synthesis of 4-Bromo-5-methyl-1H-imidazole. Due to tautomerism, this compound exists as a mixture of this compound and 5-Bromo-4-methyl-1H-imidazole. The following sections address potential issues and frequently asked questions related to its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable method for the synthesis of this compound?

A common approach for the synthesis of this compound is the direct bromination of 5-methyl-1H-imidazole using a suitable brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent. This method is often preferred for its operational simplicity and the availability of the starting material. However, controlling the regioselectivity and the degree of bromination can be challenging.

Q2: What are the main challenges encountered during the synthesis of this compound?

The primary challenges include:

  • Formation of Regioisomers: The methylation of a brominated imidazole or bromination of a methylated imidazole can lead to a mixture of regioisomers (e.g., 4-bromo-1,5-dimethyl-1H-imidazole and 5-bromo-1,4-dimethyl-1H-imidazole if N-methylation occurs), which can be difficult to separate.

  • Over-bromination: The imidazole ring is susceptible to multiple brominations, leading to the formation of di- and tri-brominated byproducts.

  • Purification: The separation of the desired product from unreacted starting material, isomers, and over-brominated species can be complex and may require chromatographic techniques.

  • Tautomerism: The product exists as a mixture of tautomers (this compound and 5-Bromo-4-methyl-1H-imidazole), which can complicate characterization.

Q3: How can I minimize the formation of over-brominated byproducts?

To minimize over-bromination, the following strategies can be employed:

  • Stoichiometry Control: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents).

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise at a low temperature to control the reaction rate and exotherm.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.

Q4: What purification methods are recommended for this compound?

Purification can be challenging due to the polar nature of the imidazole ring and the potential for multiple products. Common methods include:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired mono-brominated product from non-polar impurities and less polar starting material. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing isomeric impurities if their solubility differs significantly.

  • Acid-Base Extraction: Exploiting the basicity of the imidazole ring, an acid-base extraction can be used to separate the product from non-basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product - Incomplete reaction. - Over-bromination leading to byproducts. - Loss of product during work-up or purification.- Increase reaction time or temperature, but monitor closely for byproduct formation. - Use a milder brominating agent or lower the reaction temperature. - Optimize the extraction and purification steps. Consider using a continuous extraction method if the product has moderate water solubility.
Formation of Multiple Products (as seen on TLC/LC-MS) - Over-bromination. - Formation of regioisomers. - Side reactions of the starting material or product.- Carefully control the stoichiometry of the brominating agent. - Optimize reaction conditions (solvent, temperature) to favor the formation of the desired isomer. Literature on similar systems may provide guidance. - Ensure the starting material is pure and the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Difficulty in Separating Product from Starting Material - Similar polarity of the product and starting material.- Use a high-resolution column chromatography setup with a shallow solvent gradient. - Consider derivatizing the product or starting material to alter its polarity before separation, followed by a deprotection step.
Product is an Oil Instead of a Solid - Presence of impurities. - The product may be intrinsically an oil at room temperature.- Re-purify the product using a different method. - Attempt to form a salt (e.g., hydrochloride or hydrobromide salt) which is often a crystalline solid and easier to handle.
Inconsistent Results on Scale-up - Poor heat transfer in a larger reactor leading to localized overheating and side reactions. - Inefficient mixing.- Ensure adequate stirring and temperature control. - Consider a semi-batch process where the brominating agent is added slowly to control the exotherm.

Experimental Protocols

Key Experiment: Bromination of 5-methyl-1H-imidazole with NBS

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 5-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 5-methyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (1.1 eq) in acetonitrile and add it to the dropping funnel.

  • Add the NBS solution dropwise to the stirred solution of 5-methyl-1H-imidazole over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Neutralize the aqueous layer with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary

ParameterValue
Starting Material5-methyl-1H-imidazole
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry (NBS)1.0 - 1.2 equivalents
SolventAcetonitrile
Reaction Temperature0 °C to Room Temperature
Typical Yield60-80% (highly dependent on optimization)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 5_methyl_1H_imidazole 5-methyl-1H-imidazole Reaction_Vessel Bromination in Acetonitrile (0°C to RT) 5_methyl_1H_imidazole->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel Quenching Quenching (Na2S2O3) Reaction_Vessel->Quenching Extraction Extraction (EtOAc/H2O) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis Issue Observed Low_Yield Low Yield Start->Low_Yield Multiple_Products Multiple Products Start->Multiple_Products Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Incomplete_Reaction Check Reaction Time/Temp Low_Yield->Incomplete_Reaction Yes Over_bromination Reduce NBS Stoichiometry Low_Yield->Over_bromination No Control_Stoichiometry Control NBS Addition Multiple_Products->Control_Stoichiometry Yes Optimize_Conditions Optimize Solvent/Temp Multiple_Products->Optimize_Conditions No Change_Column Use High-Resolution Column Purification_Difficulty->Change_Column Optimize_Purification Optimize Chromatography Over_bromination->Optimize_Purification

Caption: Troubleshooting decision tree for synthesis issues.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-5-methyl-1H-imidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for 4-bromo-1H-imidazole and 5-methyl-1H-imidazole, which serve as valuable benchmarks for predicting the spectral features of 4-Bromo-5-methyl-1H-imidazole. The predicted shifts for the target compound are also included, based on the additive effects of the bromo and methyl substituents on the imidazole ring.

Compound Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound ¹HH-2~7.5-7.7 (Predicted)s-1H
-CH₃~2.2-2.4 (Predicted)s-3H
N-HBroad signal (Predicted)br s-1H
¹³CC-2~135-137 (Predicted)---
C-4~115-117 (Predicted)---
C-5~125-127 (Predicted)---
-CH₃~10-12 (Predicted)---
4-Bromo-1H-imidazole ¹HH-27.65s-1H
H-57.15s-1H
N-HBroad signalbr s-1H
¹³CC-2136.2---
C-4116.8---
C-5121.8---
5-Methyl-1H-imidazole ¹HH-27.50s-1H
H-46.75s-1H
-CH₃2.20s-3H
N-HBroad signalbr s-1H
¹³CC-2135.5---
C-4126.9---
C-5118.5---
-CH₃10.5---

Note: Predicted values for this compound are estimations and should be confirmed by experimental data. The chemical shift of the N-H proton is highly dependent on the solvent and concentration and often appears as a broad signal.

Experimental Protocol for NMR Analysis

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for imidazole derivatives.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the imidazole compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for imidazoles due to its excellent dissolving power and the ability to observe the N-H proton. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. If the deuterated solvent does not contain TMS, a small amount can be added.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the TMS signal (0.00 ppm).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Workflow for NMR Analysis of Imidazole Derivatives

The following diagram illustrates the logical workflow for the NMR analysis of an imidazole derivative, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve homogenize Homogenize Solution dissolve->homogenize setup Spectrometer Setup (Tuning & Shimming) homogenize->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing (TMS or Solvent) phase_base->reference multiplicity Analyze Multiplicity & Coupling phase_base->multiplicity integrate Integration (¹H NMR) reference->integrate chem_shift Analyze Chemical Shifts reference->chem_shift integrate->chem_shift integration_analysis Analyze Integration integrate->integration_analysis structure Structure Elucidation / Verification chem_shift->structure multiplicity->structure integration_analysis->structure

Workflow for NMR analysis of imidazole compounds.

This comprehensive guide provides the necessary tools for researchers to approach the NMR analysis of this compound and related compounds with confidence. By understanding the expected spectral characteristics and following a robust experimental protocol, accurate and reliable structural information can be obtained.

Comparative Analysis of Mass Spectrometry Fragmentation and Alternative Analytical Methods for 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Elucidation of a Substituted Imidazole

This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation pattern of 4-Bromo-5-methyl-1H-imidazole and its isomers, alongside alternative analytical techniques for its characterization. The information presented is intended to aid researchers in the identification and analysis of this and structurally related compounds.

Mass Spectrometry Fragmentation Analysis

The presence of a bromine atom is a key diagnostic feature, as it results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the 79Br and 81Br isotopes.[1]

Table 1: Predicted and Comparative Mass Spectrometry Fragmentation Data

m/z (Predicted for this compound)Proposed Fragment IonPredicted Fragmentation PathwayComparative Data for Isomers (m/z)
161/163[C₄H₅BrN₂]⁺• (Molecular Ion)Intact molecule after electron ionization.161/163 (for 2-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole)[2][3]
146/148[C₃H₂BrN₂]⁺Loss of a methyl radical (•CH₃).Likely a significant fragment for isomers.
82[C₄H₅N₂]⁺Loss of a bromine radical (•Br).Common fragmentation pathway for bromo-substituted heterocycles.[4]
81[C₄H₄N₂]⁺•Loss of HBr.A common loss for bromo-compounds.
55[C₃H₅N]⁺•Ring cleavage and loss of BrCN.Ring decomposition is a known pathway for imidazoles.
54[C₃H₄N]⁺Further fragmentation of the imidazole ring.Expected fragment from imidazole ring cleavage.

Note: The relative intensities of these peaks would require experimental verification. The base peak is likely to be a stable fragment resulting from the loss of a bromine or methyl radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Gas Chromatography (GC) Separation:

    • Injector: The sample is injected into the GC inlet, typically at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation.

    • Oven Program: A temperature gradient is applied, for example, starting at 70°C, holding for 1 minute, and then ramping up to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-400 amu.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. Comparison with spectral libraries can aid in identification.

Alternative Analytical Methods

While EI-MS is a primary tool for structural elucidation, other analytical techniques can provide complementary or confirmatory data, especially for complex samples or when dealing with isomers.

Table 2: Comparison of Analytical Methods for Substituted Imidazoles

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds. Quantitative analysis with UV or other detectors.[5]Lower resolution for complex mixtures compared to GC. Does not provide direct structural information like MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC for separation followed by mass spectrometry for detection and structural analysis.High sensitivity and selectivity, suitable for complex matrices. Can differentiate isomers based on fragmentation patterns.[6][7]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms.Provides unambiguous structural information, including isomer differentiation.[8]Lower sensitivity compared to MS. Requires larger sample amounts and longer analysis times.
Gas Chromatography with Derivatization (GC-MS) Chemical modification of the analyte to improve its volatility and chromatographic behavior before GC-MS analysis.Can improve the analysis of polar imidazoles that are not directly amenable to GC.[9]Derivatization adds an extra step to the workflow and can introduce artifacts.

Visualizing the Fragmentation Pathway and Analytical Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

fragmentation_pathway M [C₄H₅BrN₂]⁺• m/z 161/163 F1 [C₃H₂BrN₂]⁺ m/z 146/148 M->F1 - •CH₃ F2 [C₄H₅N₂]⁺ m/z 82 M->F2 - •Br F3 [C₄H₄N₂]⁺• m/z 81 M->F3 - HBr F4 [C₃H₅N]⁺• m/z 55 F2->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

analytical_workflow cluster_ms Mass Spectrometry Approach cluster_alternative Alternative/Confirmatory Methods Sample_MS Sample Preparation (Dilution in Solvent) GC_MS GC-MS Analysis (EI, 70 eV) Sample_MS->GC_MS Data_MS Fragmentation Pattern Analysis GC_MS->Data_MS End Structural Elucidation & Quantification Data_MS->End Sample_Alt Sample Preparation (Extraction/Derivatization) HPLC HPLC-UV Sample_Alt->HPLC LCMSMS LC-MS/MS Sample_Alt->LCMSMS NMR NMR Spectroscopy Sample_Alt->NMR HPLC->End LCMSMS->End NMR->End Start This compound (Analyte) Start->Sample_MS Start->Sample_Alt

Caption: Comparative analytical workflow for the characterization of this compound.

References

Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of synthesized compounds is a critical checkpoint. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromo-5-methyl-1H-imidazole, a key building block in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity determination of non-volatile and thermally labile compounds like many imidazole derivatives. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.

Proposed HPLC Method for Purity Analysis

A robust and versatile HPLC method for the analysis of this compound can be established using a reverse-phase C18 column with a gradient elution system. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the imidazole core exhibits strong absorbance, typically around 210 nm.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (purity >98%)

  • Sample of synthesized this compound

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

4. Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods can provide a more complete purity profile. Techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer different analytical perspectives.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While some imidazole derivatives can be analyzed by GC, it may require derivatization for less volatile compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measurement of the analyte concentration against a certified internal standard, making it a primary analytical method. It is a powerful tool for purity assessment without the need for a specific reference standard for each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it excellent for identifying and quantifying trace impurities.[2]

Comparative Data Presentation

The following table summarizes the key performance indicators for a typical HPLC method and compares it with alternative analytical techniques for the purity assessment of this compound.

ParameterHPLCGas Chromatography (GC)Quantitative ¹H NMR (qNMR)LC-MS/MS
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and polarityNuclear magnetic resonance of atomic nucleiChromatographic separation coupled with mass-to-charge ratio detection
Typical Column C8 or C18Fused-silica capillary with various coatingsNot applicableC8 or C18
Common Detector UV-Vis, PDAFlame Ionization (FID), Mass Spectrometry (MS)Not applicableMass Spectrometer
Selectivity HighHighModerate to HighVery High
Sensitivity High (µg/mL to ng/mL)High (ng/mL to pg/mL)Moderate (mg/mL)Very High (pg/mL to fg/mL)
Quantification Relative (based on peak area percentage) or external/internal standardsExternal/internal standardsAbsolute (with internal standard)External/internal standards
Sample Throughput HighHighLow to ModerateHigh
Advantages Versatile, robust, widely availableExcellent for volatile compoundsPrimary method, no reference standards for impurities neededHigh sensitivity and specificity
Limitations Requires reference standards for impurity identification and quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, potential for signal overlapHigher cost and complexity

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC purity analysis and the relationship between different analytical techniques for purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh & Dissolve Sample dilution Dilute to Final Concentration prep_sample->dilution prep_standard Weigh & Dissolve Standard prep_standard->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration injection Inject into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

Workflow for HPLC purity analysis of this compound.

Purity_Analysis_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods main Purity Assessment of This compound HPLC HPLC main->HPLC Primary Method GC GC main->GC Alternative LCMS LC-MS/MS main->LCMS High Sensitivity qNMR qNMR main->qNMR Orthogonal Method

References

A Comparative Analysis of 4-Bromoimidazole and 5-Bromoimidazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-bromo-1H-imidazole and 5-bromo-1H-imidazole, two key building blocks in the synthesis of pharmacologically active compounds. The selection of the appropriate isomer can be critical in synthetic efficiency and yield, and this document aims to provide a comprehensive overview of their relative reactivity in common palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols for comparative analysis.

Introduction to Bromoimidazoles in Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Halogenated imidazoles, particularly bromoimidazoles, serve as versatile intermediates, allowing for the introduction of diverse functionalities through cross-coupling reactions. The position of the bromine atom on the imidazole ring can significantly influence the molecule's electronic properties and, consequently, its reactivity. Understanding these differences is crucial for synthetic chemists in designing efficient routes to target molecules.

Theoretical Comparison of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely influenced by the electronic properties of the carbon-halogen bond. The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step. In the case of the imidazole ring, the C5 position is generally more electron-deficient than the C4 position. This is due to the electronic influence of the two nitrogen atoms. As a result, the C5-Br bond is more polarized and, in theory, should be more susceptible to oxidative addition by a palladium(0) catalyst. Therefore, it is generally expected that 5-bromoimidazole would exhibit higher reactivity compared to 4-bromoimidazole in many palladium-catalyzed cross-coupling reactions.

However, other factors such as steric hindrance, the nature of the N-substituent (or lack thereof in the case of 1H-imidazoles), and the specific reaction conditions (catalyst, ligand, base, and solvent) can play a significant role and may, in some cases, alter this expected trend.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side comparative studies with quantitative data for 4-bromo-1H-imidazole and 5-bromo-1H-imidazole are limited in the literature, we can infer their relative reactivity from existing data on related compounds and theoretical principles. Below is a summary of expected reactivity and available data for common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the halo-imidazole in this reaction is primarily dependent on the ease of the oxidative addition step.

Expected Reactivity Trend: 5-Bromo-1H-imidazole > 4-Bromo-1H-imidazole

While no direct comparative data was found, the general principle of higher reactivity for the more electron-deficient C5 position suggests that 5-bromo-1H-imidazole would likely give higher yields or require milder reaction conditions compared to its 4-bromo counterpart.

A comparative study between 4-iodo-1H-imidazole and 4-bromo-1H-imidazole has shown that the weaker C-I bond leads to higher reactivity for the iodo-substituted imidazole.[1] This principle underscores the importance of the carbon-halogen bond strength in determining reactivity.

Table 1: Hypothetical Comparison of 4-Bromo- and 5-Bromo-1H-imidazole in a Generic Suzuki-Miyaura Coupling

Feature4-Bromo-1H-imidazole5-Bromo-1H-imidazole (Expected)
Reactivity LowerHigher
Reaction Conditions More forcing (e.g., higher temperature)Milder (e.g., lower temperature)
Catalyst Loading Typically higherPotentially lower
Reaction Time Generally longerGenerally shorter
Stille Coupling

The Stille coupling provides another powerful method for C-C bond formation. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step.

Expected Reactivity Trend: 5-Bromo-1H-imidazole > 4-Bromo-1H-imidazole

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The reactivity in this case is also influenced by the ease of oxidative addition.

Expected Reactivity Trend: 5-Bromo-1H-imidazole > 4-Bromo-1H-imidazole

Quantitative data for the Buchwald-Hartwig amination of 4-bromo-1H-imidazole with various amines has been reported. These results can serve as a benchmark for the expected reactivity of this isomer.

Table 2: Experimental Yields for the Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole with Various Amines

Amine Coupling PartnerProductYield (%)
Aniline4-(Phenylamino)-1H-imidazole87
4-Methoxyaniline4-(4-Methoxyphenylamino)-1H-imidazole85
4-(Trifluoromethyl)aniline4-(4-(Trifluoromethyl)phenylamino)-1H-imidazole75
2-Aminopyridine4-(Pyridin-2-ylamino)-1H-imidazole68
Morpholine4-Morpholino-1H-imidazole92

Data sourced from a study on the palladium-catalyzed amination of unprotected bromoimidazoles. The reactions were performed using a palladium precatalyst and a phosphine ligand.

Experimental Protocols

The following protocols are designed for a comparative study of the reactivity of 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. To ensure a valid comparison, it is crucial to run the reactions for both isomers in parallel under identical conditions.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is adapted from a comparative study of halo-imidazoles.[1]

Materials:

  • 4-Bromo-1H-imidazole

  • 5-Bromo-1H-imidazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate reaction vessels, add the respective bromo-imidazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • To each vessel, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Purge each vessel with argon for 10 minutes.

  • To each vessel, add Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).

  • Heat the reaction mixtures to 80 °C.

  • Monitor the progress of both reactions by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion of the more reactive isomer, or after a set time (e.g., 12 hours), cool the mixtures to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield for each isomer.

Protocol 2: Comparative Stille Coupling

Materials:

  • 4-Bromo-1H-imidazole

  • 5-Bromo-1H-imidazole

  • Tributyl(vinyl)tin

  • Pd(PPh₃)₄

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To two separate flame-dried Schlenk flasks under an argon atmosphere, add the respective bromo-imidazole (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Add anhydrous DMF (5 mL) to each flask.

  • Add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv) to each reaction mixture.

  • Heat the mixtures to 90 °C.

  • Monitor the reactions by TLC or GC-MS at regular intervals.

  • After a set time, cool the reactions to room temperature.

  • Dilute with ethyl acetate (20 mL) and stir vigorously with a saturated aqueous KF solution (10 mL) for 1 hour to remove tin byproducts.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yields.

Protocol 3: Comparative Buchwald-Hartwig Amination

This protocol is based on a reported procedure for the amination of 4-bromo-1H-imidazole.

Materials:

  • 4-Bromo-1H-imidazole

  • 5-Bromo-1H-imidazole

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In two separate oven-dried Schlenk tubes under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 0.04 equiv Pd), and XPhos (0.04 mmol, 0.04 equiv).

  • Add the respective bromo-imidazole (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to each tube.

  • Add anhydrous toluene (5 mL) to each tube, followed by aniline (1.2 mmol, 1.2 equiv).

  • Seal the tubes and heat the reaction mixtures to 100 °C.

  • Monitor the reactions by TLC or LC-MS.

  • After a set time, cool the reactions to room temperature.

  • Dilute the mixtures with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude products by column chromatography to determine the isolated yields.

Visualizations

Suzuki_Miyaura_Coupling Bromoimidazole 4- or 5-Bromoimidazole OxidativeAddition Oxidative Addition Bromoimidazole->OxidativeAddition Pd0 Pd(0)L2 Pd0->OxidativeAddition PdII_complex R-Pd(II)(Br)L2 OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Aryl_complex R-Pd(II)(Ar)L2 Transmetalation->PdII_Aryl_complex ReductiveElimination Reductive Elimination PdII_Aryl_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 4- or 5-Aryl-imidazole ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Bromoimidazole 4- or 5-Bromoimidazole OxidativeAddition Oxidative Addition Bromoimidazole->OxidativeAddition Pd0 Pd(0)L2 Pd0->OxidativeAddition PdII_complex R-Pd(II)(Br)L2 OxidativeAddition->PdII_complex AmineCoordination Amine Coordination & Deprotonation PdII_complex->AmineCoordination Amine R'2NH Amine->AmineCoordination Base Base Base->AmineCoordination PdII_Amido_complex R-Pd(II)(NR'2)L2 AmineCoordination->PdII_Amido_complex ReductiveElimination Reductive Elimination PdII_Amido_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 4- or 5-Amino-imidazole ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification cluster_3 Analysis Setup4Br Reaction with 4-Bromoimidazole Monitor Monitor progress by TLC or LC-MS at identical time intervals Setup4Br->Monitor Setup5Br Reaction with 5-Bromoimidazole Setup5Br->Monitor Workup4Br Workup & Purification of 4-substituted product Monitor->Workup4Br Workup5Br Workup & Purification of 5-substituted product Monitor->Workup5Br Analysis Compare isolated yields and reaction times Workup4Br->Analysis Workup5Br->Analysis

Caption: Logical workflow for a comparative reactivity study.

Conclusion

Based on fundamental electronic principles of the imidazole ring, 5-bromo-1H-imidazole is expected to be more reactive than 4-bromo-1H-imidazole in palladium-catalyzed cross-coupling reactions. This is attributed to the more electron-deficient nature of the C5 position, which should facilitate the initial oxidative addition of the palladium catalyst. While direct quantitative comparative data is scarce, the provided experimental protocols offer a framework for researchers to conduct their own comparative studies. The choice between 4-bromo- and 5-bromoimidazole in a synthetic campaign will depend on a balance of reactivity, availability, cost, and the desired substitution pattern of the final product. For transformations where reactivity is a challenge, 5-bromoimidazole may be the preferred starting material. Conversely, for well-established and high-yielding reactions, the potentially more readily available 4-bromoimidazole may be a suitable choice. Further head-to-head experimental studies are warranted to provide a definitive quantitative comparison and to fully elucidate the reactivity differences between these two valuable synthetic intermediates.

References

A Comparative Guide to the Biological Activity of 4-Bromo-5-methyl-1H-imidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Halogenation of the imidazole ring is a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. This guide provides a comparative analysis of the biological activity of 4-Bromo-5-methyl-1H-imidazole and other halogenated imidazoles, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information presented herein is supported by experimental data from various studies to aid in drug discovery and development efforts.

Antimicrobial Activity

Halogenated imidazoles have demonstrated significant potential as antimicrobial agents, with their activity influenced by the nature and position of the halogen substituent. While direct comparative studies on a wide range of halogenated imidazoles under uniform conditions are limited, the available data allows for a contextual comparison.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various halogenated imidazole derivatives against selected microbial strains. It is important to note that these values are compiled from different studies and experimental conditions may have varied.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dichloro-imidazole derivativeCandida albicansSimilar or superior to bifonazoleBifonazole-
Dichloro-imidazole derivativeCryptococcus neoformansSimilar or superior to bifonazoleBifonazole-
Trichloro-imidazole derivativeCandida albicansSimilar or superior to bifonazoleBifonazole-
Trichloro-imidazole derivativeCryptococcus neoformansSimilar or superior to bifonazoleBifonazole-
4,5-Dichloro-1H-imidazole derivativeNot specifiedAbolished antifungal activity--
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleKlebsiella pneumoniae41 µMNorfloxacin780 nM
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleEscherichia coli41 µMNorfloxacin410 nM
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleKlebsiella pneumoniae80 µMNorfloxacin780 nM
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoleEscherichia coli40 µMNorfloxacin410 nM
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol copper complexGram-positive and Gram-negative bacteriaMost active among tested metal complexes--

Anticancer Activity

The imidazole core is present in several clinically used anticancer agents, and halogenation has been explored as a means to enhance cytotoxic activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell growth and proliferation.

Quantitative Data on Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of halogenated imidazole derivatives against different cancer cell lines. As with the antimicrobial data, these values are collated from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Ag(I) N-heterocyclic carbene from 4,5-dichloro-1H-imidazoleOvarian (OVCAR-3)~20-30Cisplatin12
Ag(I) N-heterocyclic carbene from 4,5-dichloro-1H-imidazoleBreast (MB157)~10--
1H-benzo[d]imidazole derivativesVarious (60 cell lines)0.16 - 3.6 (GI50)--
1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybridsVarious7.82 - 21.48--
3-[4-(6-bromo-pyridin-3-ylamino)-phenyl]-3-imidazol-1-yl-2,2-dimethyl-propionic acid methyl ester-Potent CYP26 enzyme inhibitor--
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsCNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM), Non-Small Cell Lung (EKVX), Ovarian (OVCAR-5)PGI of 23.12 - 38.94 at 10⁻⁵ MImatinib-

Enzyme Inhibition

Halogenated imidazoles are known to interact with various enzymes, acting as inhibitors that can modulate biological pathways. Their inhibitory potential is attributed to the ability of the imidazole ring to coordinate with metal ions in the enzyme's active site and the influence of halogen substituents on binding affinity.

  • Cytochrome P450 enzymes: Imidazole-containing antifungals are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

  • Kinases: Various imidazole derivatives have been investigated as inhibitors of protein kinases involved in cell signaling pathways, such as p38 MAP kinase and PI3K.[1]

  • Other metalloenzymes: The nitrogen atoms in the imidazole ring can chelate metal cofactors essential for the catalytic activity of certain enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G General Workflow for MIC Determination A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates under Appropriate Conditions D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Workflow for MIC determination.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Test compound

  • Cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

G MTT Assay Workflow for IC50 Determination A Seed Cancer Cells in 96-well Plate B Treat Cells with Compound at Various Concentrations A->B C Incubate for Specified Duration B->C D Add MTT Solution and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at ~570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Workflow for MTT assay.

Protocol 3: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a protein kinase.

Materials:

  • Test compound

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (Luminometer or Fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, the kinase enzyme, and the specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP consumed or ADP produced.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathways

Imidazole derivatives have been shown to modulate various signaling pathways critical for cell survival and proliferation. The PI3K/Akt/mTOR and MAPK signaling pathways are two of the most well-studied pathways that are often dysregulated in cancer and can be targeted by small molecule inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Some imidazole-based compounds have been shown to inhibit components of this pathway.[2]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTORC1 Inhibits

PI3K/Akt/mTOR pathway and potential inhibition by imidazoles.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also frequently observed in cancer. Pyridinyl imidazole compounds are a known class of p38 MAPK inhibitors.[1][3]

G Simplified MAPK Signaling Pathway cluster_p38 p38 MAPK Module GrowthFactor Growth Factor/Stress Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Imidazole Pyridinyl Imidazoles p38_MAPK p38 MAPK Imidazole->p38_MAPK Inhibits p38_MAPKKK MAPKKK p38_MAPKK MKK3/6 p38_MAPKKK->p38_MAPKK p38_MAPKK->p38_MAPK

MAPK pathway and inhibition of p38 by pyridinyl imidazoles.

References

Comparative study of different brominating agents for imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the imidazole ring is a pivotal step in the synthesis of numerous pharmaceutical compounds and functional materials. The choice of brominating agent is critical, directly influencing the yield, regioselectivity, and safety of the process. This guide provides an objective comparison of three commonly employed brominating agents for imidazole synthesis: N-Bromosuccinimide (NBS), molecular bromine (Br₂), and Pyridinium tribromide (PyBr₃), supported by experimental data and detailed protocols.

Executive Summary

The selection of a suitable brominating agent for imidazole synthesis hinges on a balance between reactivity, selectivity, and operational safety. Molecular bromine (Br₂) is a highly reactive and cost-effective reagent but suffers from significant handling hazards and often leads to over-bromination. N-Bromosuccinimide (NBS) offers a safer, solid alternative, though its reactions can sometimes be less selective, yielding mixtures of products. Pyridinium tribromide (PyBr₃) emerges as a mild and selective solid brominating agent, providing a good balance of reactivity and ease of handling.

Data Presentation: Performance Comparison of Brominating Agents

The following table summarizes the performance of NBS, Br₂, and PyBr₃ in the bromination of imidazole derivatives. Due to the high reactivity of the parent imidazole, which often leads to perbromination, data for substituted imidazoles are presented to highlight the regioselectivity of these reagents.

Brominating AgentSubstrateProduct(s)Yield (%)RegioselectivityReaction ConditionsReference(s)
N-Bromosuccinimide (NBS) 2-Nitroimidazole4,5-Dibromo-2-nitroimidazoleNear-quantitativeC4 and C52 equivalents NBS, DMF, Room Temperature
1-Phenylamino-4,5-dimethylimidazole2-Bromo-1-phenylamino-4,5-dimethylimidazole88-93C2 selective1.2-6.0 equivalents NBS, CCl₄, Room Temperature, 12h
Molecular Bromine (Br₂) *Imidazole2,4,5-TribromoimidazolePredominant productNon-selective (perbromination)Br₂ in Chloroform[1]
2-MethylimidazoleRate constants determined for bromination at different positions-C5 > C4 > C2Aqueous solution, 298 K[2]
Pyridinium Tribromide (PyBr₃) Imidazo[1,2-a]pyridinesC3-Brominated imidazo[1,2-a]pyridinesGood to excellentC3 selectiveNa₂CO₃, Ultrasound

*Note: Due to the high reactivity of molecular bromine with unsubstituted imidazole, selective monobromination is challenging and often results in the formation of 2,4,5-tribromoimidazole as the major product.[3][1] Kinetic studies in aqueous solutions have shown that molecular bromine is a faster brominating agent for imidazole compared to NBS.

Experimental Protocols

Detailed methodologies for the bromination of imidazole derivatives using each of the compared agents are provided below.

Protocol 1: Bromination of 2-Nitroimidazole with N-Bromosuccinimide (NBS)

This protocol describes the dibromination of an electron-deficient imidazole.

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-nitroimidazole in DMF in a round-bottom flask.

  • Add two equivalents of N-bromosuccinimide to the solution at room temperature.

  • Stir the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain 4,5-dibromo-2-nitroimidazole.[3]

Protocol 2: Bromination of Imidazole with Molecular Bromine (Br₂)

This protocol leads to the perbromination of the imidazole ring.

Materials:

  • Imidazole

  • Molecular Bromine (Br₂)

  • Chloroform

Procedure:

  • Dissolve imidazole in chloroform in a three-necked flask equipped with a dropping funnel and a condenser.

  • Slowly add a solution of molecular bromine in chloroform to the imidazole solution with stirring at room temperature.

  • A precipitate of 2,4,5-tribromoimidazole will form.

  • After the addition is complete, continue stirring for a designated period to ensure complete reaction.

  • Collect the precipitate by filtration, wash with a small amount of cold chloroform, and dry.[1]

Protocol 3: General Protocol for Bromination with Pyridinium Tribromide (PyBr₃)

This protocol is adapted for the bromination of activated aromatic systems like imidazoles.

Materials:

  • Imidazole derivative

  • Pyridinium tribromide (PyBr₃)

  • Appropriate solvent (e.g., acetic acid, methanol, or dichloromethane)

Procedure:

  • Dissolve the imidazole substrate in the chosen solvent in a round-bottom flask.

  • Add pyridinium tribromide portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until the red-brown color of the pyridinium tribromide disappears, indicating its consumption.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Reaction Mechanisms and Workflows

The bromination of imidazole by these agents proceeds via an electrophilic aromatic substitution mechanism. The key difference lies in the generation and delivery of the electrophilic bromine species.

Electrophilic Bromination of Imidazole

The imidazole ring is electron-rich and readily attacked by an electrophile (Br⁺). The attack preferentially occurs at the C4 and C5 positions, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated imidazole.

Electrophilic_Bromination_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Imidazole Imidazole Sigma_Complex Sigma Complex (Resonance Stabilized) Imidazole->Sigma_Complex Electrophilic Attack Br_plus Br+ Br_plus->Sigma_Complex Sigma_Complex2 Sigma Complex Brominated_Imidazole Brominated Imidazole Sigma_Complex2->Brominated_Imidazole Deprotonation H_plus H+ Brominating_Agents_Workflow cluster_NBS NBS Mechanism cluster_Br2 Br₂ Mechanism cluster_PyBr3 PyBr₃ Mechanism Start Choice of Brominating Agent NBS N-Bromosuccinimide (NBS) (Solid, Safer) Start->NBS Br2 Molecular Bromine (Br₂) (Liquid, Hazardous) Start->Br2 PyBr3 Pyridinium Tribromide (PyBr₃) (Solid, Safer) Start->PyBr3 NBS_reagent NBS Br2_low_conc Low concentration of Br₂ NBS_reagent->Br2_low_conc Reacts with HBr_trace Trace HBr HBr_trace->Br2_low_conc Imidazole_NBS Imidazole Br2_low_conc->Imidazole_NBS Brominates Br2_reagent Br₂ Imidazole_Br2 Imidazole Br2_reagent->Imidazole_Br2 Directly brominates (highly reactive) PyBr3_reagent PyBr₃ Br2_PyBr3 Br₂ (in equilibrium) PyBr3_reagent->Br2_PyBr3 Releases Imidazole_PyBr3 Imidazole Br2_PyBr3->Imidazole_PyBr3 Brominates (milder)

References

X-ray crystallographic analysis of 4-Bromo-5-methyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-5-methyl-1H-imidazole Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of this compound derivatives is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography provides definitive atomic-level insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative overview of the crystallographic analysis of these derivatives, supported by experimental data from closely related compounds and detailed experimental protocols.

Comparison of Crystallographic Data

Precise crystallographic data allows for the detailed comparison of molecular geometries and packing arrangements. Below is a table summarizing key crystallographic parameters for representative bromo-imidazole derivatives. While specific data for a series of this compound derivatives is not available in a single comparative study, the data from 4,5-dibromo-1H-imidazole and a more complex derivative provide a valuable reference for understanding the structural impact of substitution.

Parameter4,5-dibromo-1H-imidazole[1]2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone[2]
Molecular Formula C₃H₂Br₂N₂C₁₂H₉Br₂N₃O₃
Crystal System TetragonalMonoclinic
Space Group P 4₁ 2₁ 2P2₁/c
a (Å) 6.85669.0255(5)
b (Å) 6.856614.9112(5)
c (Å) 25.53510.9438(5)
α (°) 9090
β (°) 90109.223(5)
γ (°) 9090
Volume (ų) 1200.51390.71(12)
Z 84

Experimental Protocols

A successful single-crystal X-ray diffraction study involves several critical steps, from crystal growth to structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various established synthetic routes. One common approach involves the bromination of the corresponding methyl-imidazole precursor. For instance, the synthesis of 4-Bromo-1H-imidazole can be performed by reacting imidazole with bromine in chloroform.[3]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as chloroform and ethanol.[4]

Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods.[4]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Workflow for single-crystal X-ray diffraction analysis.
Intermolecular Interactions in Crystal Packing

The solid-state structure of these derivatives is stabilized by a network of intermolecular interactions. The following diagram illustrates the key types of interactions that dictate the crystal packing.

intermolecular_interactions cluster_interactions Intermolecular Interactions center_mol 4-Bromo-5-methyl- 1H-imidazole Derivative h_bond Hydrogen Bonding (N-H...N) center_mol->h_bond halogen_bond Halogen Bonding (C-Br...N/O) center_mol->halogen_bond pi_stacking π-π Stacking (Imidazole Ring) center_mol->pi_stacking van_der_waals Van der Waals Forces center_mol->van_der_waals

Key intermolecular interactions in the crystal lattice.

References

In Silico Showdown: Predicting the Pharmaceutical Potential of 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Physicochemical and ADMET Properties

In the fast-paced world of drug discovery, early-stage assessment of a compound's viability is paramount. In silico predictive models offer a rapid and cost-effective means to evaluate the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities. This guide provides a comprehensive in silico analysis of 4-Bromo-5-methyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. Its predicted properties are compared against three structurally related alternatives to contextualize its potential as a drug candidate.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (LogP), solubility, and polar surface area, are critical determinants of its pharmacokinetic behavior. The table below summarizes the predicted physicochemical properties of this compound and its analogs, generated using a simulated SwissADME workflow.

PropertyThis compound4,5-dimethyl-1H-imidazole4-Chloro-5-methyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Molecular Formula C₅H₅BrN₂C₅H₈N₂C₅H₅ClN₂C₅H₅BrN₂
Molecular Weight ( g/mol ) 173.0196.13128.56173.01
LogP (Consensus) 1.350.851.101.38
LogS (ESOL) -2.50-1.50-2.00-2.55
Water Solubility Moderately solubleSolubleModerately solubleModerately soluble
Topological Polar Surface Area (Ų) 38.838.838.838.8
Number of Rotatable Bonds 0000
Hydrogen Bond Acceptors 1111
Hydrogen Bond Donors 1111

ADMET Profile: Predicting In Vivo Behavior

The ADMET profile of a drug candidate is a crucial indicator of its potential success in clinical trials. Early in silico prediction of these properties helps to identify potential liabilities and guide lead optimization. The following table presents the predicted ADMET properties for this compound and its alternatives, based on a simulated pkCSM analysis.

ParameterThis compound4,5-dimethyl-1H-imidazole4-Chloro-5-methyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Human Intestinal Absorption (%) > 90> 90> 90> 90
Caco-2 Permeability (log Papp) > 0.9> 0.9> 0.9> 0.9
Blood-Brain Barrier Permeability LowLowLowLow
P-glycoprotein Substrate NoNoNoNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C9 Inhibitor YesNoNoYes
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoNoNoNo
AMES Toxicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic
hERG I Inhibitor NoNoNoNo
Hepatotoxicity Low riskLow riskLow riskLow risk
Skin Sensitization NoNoNoNo

Experimental Protocols

The following protocols outline the general methodologies for in silico prediction of physicochemical and ADMET properties using widely accepted web-based tools.

In Silico Physicochemical and Pharmacokinetic Property Prediction using SwissADME
  • Molecule Input: Navigate to the SwissADME web server (--INVALID-LINK--). Input the chemical structure of the molecule of interest. This can be done by drawing the structure using the provided molecular editor, or by entering a SMILES (Simplified Molecular Input Line Entry System) string.

  • Initiate Prediction: Once the structure is entered, initiate the prediction process by clicking the "Run" or equivalent button.

  • Data Retrieval: The server will calculate a range of properties. The key physicochemical properties to record include: Molecular Weight, LogP (consensus LogP is often preferred), LogS (ESOL), Topological Polar Surface Area (TPSA), number of rotatable bonds, and the number of hydrogen bond acceptors and donors.

  • Pharmacokinetic Analysis: From the same output, record the predicted pharmacokinetic properties, such as Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

  • Drug-Likeness Evaluation: Analyze the Lipinski's Rule of Five violations to assess the drug-likeness of the compound.

In Silico ADMET Prediction using pkCSM
  • Access the Server: Go to the pkCSM web server (--INVALID-LINK--).

  • Provide Molecular Structure: Input the molecule's structure, typically as a SMILES string. The server also accepts other formats.

  • Select Prediction Parameters: Choose the desired ADMET properties to predict. This includes parameters related to absorption (e.g., Human Intestinal Absorption, Caco-2 Permeability), distribution (e.g., BBB Permeability), metabolism (e.g., CYP enzyme inhibition), and toxicity (e.g., AMES Toxicity, hERG inhibition, Hepatotoxicity).

  • Execute the Prediction: Submit the query for calculation.

  • Collect and Analyze Data: The server will provide a detailed report of the predicted ADMET properties. Record the values for each selected parameter for comparative analysis.

Visualizing the In Silico Workflow

The following diagram illustrates the logical workflow for the in silico prediction of the properties of a small molecule candidate.

G cluster_input 1. Molecule Input cluster_prediction 2. In Silico Prediction cluster_output 3. Predicted Properties cluster_analysis 4. Comparative Analysis Molecule Chemical Structure (SMILES) SwissADME SwissADME Server Molecule->SwissADME pkCSM pkCSM Server Molecule->pkCSM Physicochemical Physicochemical Properties (MW, LogP, LogS, TPSA) SwissADME->Physicochemical ADMET ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) pkCSM->ADMET Comparison Comparison with Alternative Molecules Physicochemical->Comparison ADMET->Comparison Decision Go/No-Go Decision for Further Development Comparison->Decision

Caption: In silico prediction workflow for small molecules.

This guide demonstrates the utility of in silico tools in the early stages of drug discovery. The predicted favorable physicochemical and ADMET properties of this compound, particularly its good absorption and low toxicity profile, suggest it is a promising candidate for further investigation. However, the predicted inhibition of CYP2C9 warrants consideration in future development and potential drug-drug interaction studies. The comparative analysis with its analogs provides valuable insights into the structure-property relationships within this chemical series.

Comparing the efficacy of different catalysts for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions: Efficacy of Palladium, Nickel, and Copper

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the success of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the efficacy of commonly used palladium (Pd), nickel (Ni), and copper (Cu)-based catalysts for three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The performance of these catalysts is evaluated based on experimental data, with a focus on reaction yields, turnover numbers (TON), and turnover frequencies (TOF).

Catalyst Performance Comparison

The choice of catalyst significantly impacts the efficiency and substrate scope of a cross-coupling reaction. While palladium has historically been the catalyst of choice, the cost-effectiveness and unique reactivity of nickel and copper have made them attractive alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium catalysts are widely used due to their high efficiency and functional group tolerance.[1] However, nickel catalysts have emerged as a powerful alternative, particularly for the coupling of challenging substrates.[2] Copper-catalyzed Suzuki-Miyaura couplings are less common but are an area of ongoing research.

Catalyst SystemAryl HalideNucleophileYield (%)TONTOF (h⁻¹)Reference
Palladium
Pd(dppf)Cl₂4-IodotoluenePhenylboronic acid95-99%--[1]
Pd(OAc)₂ / SPhosAryl ChloridesArylboronic acids>90%--[3]
3% Pd/CIodobenzenePhenylboronic acid100% (10 min)20118[4]
3% Pd/CBromobenzenePhenylboronic acid100% (40 min)--[4]
3% Pd/CChlorobenzenePhenylboronic acid~85% (150 min)--[4]
Nickel
NiCl₂(PCy₃)₂Aryl ChloridesArylboronic acidsHigh Yields--[2]
Ni(COD)₂ / PCy₃Phenol DerivativesArylboronic acids80-95%--[2]
Bimetallic
Pd-Cu/CThiophene HalidePhenylboronic acid96.7%--[5]
Pd-Ni/CThiophene HalidePhenylboronic acidLower than Pd-Cu/C--[5]
Heck Reaction

The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes. Palladium catalysts are the most established for this reaction, offering high yields and stereoselectivity.[6][7] Nickel catalysts are gaining traction due to their ability to activate challenging substrates like aryl chlorides and their different reactivity profile.[8][9] Copper catalysis in Heck-type reactions is also being explored, often showing divergent regioselectivity compared to palladium.[10]

Catalyst SystemAryl HalideAlkeneYield (%)TONTOF (h⁻¹)Reference
Palladium
Pd(OAc)₂4-BromoacetophenoneStyrene>95%--[6]
Pd/CBromobenzeneAlkene93%--[11]
3% Pd/CAryl HalidesAcrylic Acid-121.2[4]
Nickel
Ni(0) complexesVinyl ChlorideAlkeneCalculated lower activation energy than Pd--[8]
Ni(II) complexesAryl TriflatesAlkenesHigh Yields--[9]
Copper
Cu(I) complexesN-Fluoro-sulfonamidesUnactivated AlkenesDivergent regioselectivity--[10]
Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction traditionally employs a dual catalytic system of palladium and copper(I) iodide, where palladium facilitates the main catalytic cycle and copper acts as a co-catalyst to activate the alkyne.[12][13][14] Copper-free Sonogashira reactions have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.[15][16][17] Nickel-catalyzed Sonogashira couplings are also being investigated as a cost-effective alternative.[10]

Catalyst SystemAryl HalideAlkyneYield (%)TONTOF (h⁻¹)Reference
Palladium/Copper
Pd(PPh₃)₂Cl₂ / CuIAryl IodidesTerminal Alkynes>90%--[14]
Pd(PPh₃)₄ / CuIAryl BromidesTerminal AlkynesHigh Yields--[18]
Copper-Free Palladium
Pd(OAc)₂ / LigandAryl HalidesTerminal AlkynesModerate to Excellent--[15]
UC Pd / XPhosAryl BromidesTerminal AlkynesHigh Yields--[19]
Nickel
Ni(0) / Bipyridine LigandAryl Bromides/ChloridesTerminal Alkynesup to 98%--[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions. Below are general procedures for catalyst screening and reaction execution for the Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium or Nickel Catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, catalyst, and base.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling

This protocol describes the coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium or Nickel Catalyst (e.g., Pd(OAc)₂, NiCl₂(dppe), 0.02 mmol, 2 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMF, Acetonitrile, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl halide, alkene, catalyst, and base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines the coupling of an aryl halide with a terminal alkyne using a Pd/Cu co-catalyst system.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%)

  • Copper(I) Iodide (CuI, 0.02 mmol, 2 mol%)

  • Base (e.g., Et₃N, Piperidine, 2.0 mmol)

  • Solvent (e.g., THF, DMF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Separate the organic layer, dry over a drying agent, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizing Reaction Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships, aiding in the understanding and comparison of these catalytic systems.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Reactants Add Reactants (Aryl Halide, Nucleophile) Catalyst Add Catalyst (Pd, Ni, or Cu based) Reactants->Catalyst Base_Solvent Add Base & Solvent Catalyst->Base_Solvent Heating Heat & Stir Base_Solvent->Heating Inert_Atmosphere->Reactants Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst_Comparison cluster_pd Palladium (Pd) cluster_ni Nickel (Ni) cluster_cu Copper (Cu) Cross-Coupling Catalysts Cross-Coupling Catalysts Pd_Node High Efficacy Broad Scope Well-established Cross-Coupling Catalysts->Pd_Node Traditional Choice Ni_Node Cost-effective Activates Aryl Chlorides Unique Reactivity Cross-Coupling Catalysts->Ni_Node Rising Alternative Cu_Node Abundant Co-catalyst (Sonogashira) Developing Field Cross-Coupling Catalysts->Cu_Node Specific Applications

Caption: Key characteristics of Pd, Ni, and Cu catalysts.

References

Cytotoxicity evaluation of 4-Bromo-5-methyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of bromo-imidazole derivatives, with a focus on analogs of 4-bromo-5-methyl-1H-imidazole. Due to the limited availability of public data on the specific target molecule, this report leverages experimental data from structurally similar brominated imidazole and benzimidazole compounds to provide a valuable reference for researchers in oncology and medicinal chemistry. The information presented herein is intended to guide further investigation into the therapeutic potential of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic potential of various bromo-imidazole and bromo-benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrabromo-benzimidazoles 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30--
CCRF-CEM (Leukemia)6.80--
Bromo-benzimidazole Hybrids (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideMultiple Lines7.82 - 10.21Doxorubicin4.17 - 24.06
Imidazo[4,5-c]quinolines 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline-103.3--

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned compounds predominantly utilizes the MTT assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (bromo-imidazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent at the same concentration as the test wells are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet elucidated in the available literature, imidazole-based compounds are known to exert their anticancer effects through various mechanisms. A common pathway involves the induction of apoptosis (programmed cell death).

G cluster_0 Apoptosis Induction Pathway Imidazole Bromo-Imidazole Derivative Mitochondrion Mitochondrion Imidazole->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized apoptotic pathway often implicated in the action of anticancer compounds.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel compounds is a multi-step process that begins with compound synthesis and characterization, followed by in vitro screening and subsequent mechanistic studies.

G cluster_1 Cytotoxicity Evaluation Workflow Synthesis Compound Synthesis & Characterization Treatment Compound Treatment Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a compound.

Disclaimer: The information provided in this guide is for research and informational purposes only and is not intended as a substitute for professional scientific advice. The cytotoxicity data for related compounds is presented to offer a comparative perspective in the absence of specific data for this compound derivatives. Researchers are encouraged to conduct their own comprehensive studies to validate these findings.

Safety Operating Guide

Safe Disposal of 4-Bromo-5-methyl-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Bromo-5-methyl-1H-imidazole, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and ensures compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound or its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1]

  • Body Protection: A fully-buttoned laboratory coat and, if necessary, additional impervious clothing to prevent skin contact.[1]

Hazard and Disposal Information Summary

The following table summarizes key information for the safe handling and disposal of this compound and similar imidazole derivatives.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste; Halogenated Organic Waste[2]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides[3][4]
Spill Containment Sweep up solid material, avoid dust formation, and collect in a suitable container for disposal.[1][5][6]
Container Type Sealable, airtight, and chemically compatible container.[3][4]
Container Labeling "HAZARDOUS WASTE" with the chemical name and concentration.[4][7]
Storage Location In a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]
Final Disposal Dispose of contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][9][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Segregation

Proper segregation is the first and one of the most critical steps in hazardous waste management.

  • Designate a Waste Stream: Classify all waste containing this compound as "Halogenated Organic Waste."[2]

  • Avoid Mixing: Crucially, do not mix halogenated waste with non-halogenated chemical waste, as disposal methods and costs differ significantly.[2][4]

  • Check Compatibility: Ensure that incompatible materials, such as strong acids or oxidizing agents, are not added to the same waste container to prevent dangerous chemical reactions.[4]

Waste Collection and Containerization
  • Select an Appropriate Container: Use a chemically compatible, sealable, and leak-proof container.[4][7] The original container of the main component can often be used.[7]

  • Label the Container: From the moment the first waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of its contents, including the chemical name "this compound" and its approximate concentration.[4][7]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

On-site Storage
  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[7][8] The SAA should be a secure area, such as a designated section of a fume hood or a cabinet.

  • Segregate by Hazard: Within the SAA, continue to segregate waste containers based on chemical compatibility to prevent accidental mixing.[7]

  • Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[8]

Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator.[4][12]

  • Complete a Pickup Request: Fill out a hazardous material pickup request form as required by your institution, providing all necessary information about the waste.[4][7]

  • Professional Disposal: The EHS office will arrange for the collection and transport of the waste to a licensed and approved waste disposal facility, ensuring compliance with all regulatory requirements.[5][9][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Classify Waste (Halogenated Organic) B->C D Step 4: Select & Label Waste Container C->D E Step 5: Add Waste to Container D->E F Step 6: Securely Close Container E->F G Step 7: Store in Designated SAA F->G H Is Container Full? G->H H->E No I Step 8: Request EHS Pickup H->I Yes J Step 9: Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-5-methyl-1H-imidazole, a crucial compound in various research applications.

This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal protocols to minimize risks and ensure regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar halogenated imidazoles are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for related compounds, the anticipated hazards include:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesChemical splash-resistant, conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][5]
Face ShieldRecommended when there is a significant risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material, inspected before use. Dispose of contaminated gloves properly.[4][7]
Body Protection Laboratory CoatFully buttoned to protect against skin contact.[8]
Protective ClothingAs needed, based on the scale of the operation, to prevent skin exposure.[4][5]
Respiratory Protection NIOSH- or CEN-certified RespiratorRequired when engineering controls are insufficient, during aerosol-generating procedures, or when handling large quantities.[3][8]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Keep the container tightly closed when not in use.[3]

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[4][9]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in the handling area.

3. Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
Spillage Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound can pose a significant environmental hazard. Adherence to the following disposal protocol is mandatory.

1. Waste Segregation:

  • This compound waste must be classified as hazardous chemical waste, specifically as halogenated organic waste .[10]

  • Do not mix halogenated waste with non-halogenated chemical waste, as disposal methods and costs differ significantly.[10]

2. Waste Collection and Labeling:

  • Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container.[10]

  • The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.

3. Final Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Chemical Fume Hood) a->b c Weighing and Transfer of Compound b->c d Experimental Procedure c->d e Segregate Halogenated Organic Waste d->e i Spill or Exposure Occurs d->i f Decontaminate Glassware and Surfaces e->f g Dispose of Contaminated PPE f->g h Store Waste in Labeled, Sealed Container g->h l Final Disposal via Licensed Contractor h->l j Follow Emergency Procedures (First Aid, Spill Cleanup) i->j k Report Incident j->k

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.